5-benzyl-3,4-dihydro-2H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
69311-30-4 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-benzyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H13N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6H,4,7-9H2 |
InChI Key |
RSOADCLKZJGKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Benzyl-3,4-dihydro-2H-pyrrole and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical nature, synthesis, and potential biological significance of 5-benzyl-3,4-dihydro-2H-pyrrole. Due to a scarcity of direct research on this specific molecule, this document provides a comprehensive overview of the synthesis of structurally related 5-aryl-3,4-dihydro-2H-pyrroles and the biological activities of compounds featuring a C5-benzyl substitution on a pyrrole-fused scaffold. This information serves as a valuable resource for researchers interested in the synthesis and therapeutic potential of this class of compounds.
Chemical Identity and Structure
This compound, also known as 5-benzyl-1-pyrroline, is a five-membered heterocyclic compound. Its structure consists of a dihydropyrrole ring with a benzyl group attached at the 5-position. The endocyclic double bond is located between the nitrogen atom and the C5 carbon.
Molecular Formula: C₁₁H₁₃N Molecular Weight: 159.23 g/mol
Synthesis of 5-Substituted 3,4-dihydro-2H-pyrroles
The synthesis of 3,4-dihydro-2H-pyrroles is a well-established area of organic chemistry. Several synthetic strategies can be employed to generate 5-substituted derivatives. A common and effective method involves the hydrogenative cyclization of nitro ketones, which are accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane.[1]
General Experimental Protocol: Synthesis of 5-Aryl-3,4-dihydro-2H-pyrroles via Hydrogenative Cyclization[1]
This protocol describes a general method for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles, which can be adapted for the synthesis of this compound by selecting appropriate starting materials.
Step 1: Synthesis of the Nitro Ketone Intermediate
-
To a solution of an appropriate ketone and aldehyde in a suitable solvent (e.g., ethanol), add a nitroalkane.
-
Catalyze the reaction with a base (e.g., an amine) to facilitate aldol condensation followed by Michael addition.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Isolate and purify the resulting nitro ketone intermediate using standard techniques such as column chromatography.
Step 2: Hydrogenative Cyclization
-
In a high-pressure reactor, dissolve the nitro ketone intermediate in a suitable solvent (e.g., acetonitrile).[1]
-
Add a heterogeneous catalyst, such as Ni/SiO₂.[1]
-
Pressurize the reactor with hydrogen gas (e.g., 20 bar).[1]
-
Heat the reaction mixture to a specified temperature (e.g., 120 °C) and stir for a designated time (e.g., 5-24 hours).[1]
-
After cooling and depressurization, filter the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 5-substituted 3,4-dihydro-2H-pyrrole.
Quantitative Data for Synthesis of Representative 5-Aryl-3,4-dihydro-2H-pyrroles [1]
| R-group at C5 | Catalyst Loading (mol% Ni) | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 4-Chlorophenyl | 4 | 20 | 120 | 5 | 92 |
| 4-Bromophenyl | 4 | 20 | 120 | 5 | 73 |
| 4-Fluorophenyl | 4 | 20 | 120 | 5 | 86 |
| 4-Methoxyphenyl | 4 | 20 | 120 | 5 | 86 |
| 4-(Benzyloxy)phenyl | 4 | 20 | 120 | 5 | 74 |
| Thiophen-2-yl | 4 | 20 | 120 | 24 | 73 |
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 5-substituted 3,4-dihydro-2H-pyrroles.
Biological Activity of C5-Benzyl Substituted Pyrrole Derivatives
While direct biological data for this compound is not available, research on related structures provides valuable insights into the potential pharmacological properties of this class of compounds. Specifically, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[2]
Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in antiproliferative effects.[2]
Mechanism of Action: Hsp90 Inhibition
C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been shown to bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[2] This leads to the destabilization and subsequent degradation of Hsp90 client proteins, which can include kinases, transcription factors, and other proteins that are critical for tumor cell growth and survival.
Quantitative Data for Hsp90 Inhibition [2]
| Compound | Hsp90 IC₅₀ (nM) | Mean GI₅₀ against NCI-60 (µM) |
| 6a (a C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidine) | 36 | < 1 |
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of a 5-benzyl-substituted Hsp90 inhibitor.
Conclusion and Future Directions
While this compound itself is not extensively characterized in the scientific literature, the synthetic methodologies for related 5-substituted 1-pyrrolines are well-developed. Furthermore, the demonstrated potent biological activity of C5-benzyl substituted pyrrolo[2,3-d]pyrimidines as Hsp90 inhibitors suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening, particularly for anticancer activity through pathways such as Hsp90 inhibition, is warranted to explore the full therapeutic potential of this compound. Further structure-activity relationship (SAR) studies could then be conducted to optimize its potency and selectivity.
References
- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-benzyl-3,4-dihydro-2H-pyrrole: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-benzyl-3,4-dihydro-2H-pyrrole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, including 5-phenyl-3,4-dihydro-2H-pyrrole and other substituted pyrroline derivatives. The guide covers the compound's structure, predicted physicochemical properties, potential synthetic routes, and hypothesized biological activities, offering a scientifically grounded resource for researchers interested in this and similar chemical scaffolds.
Introduction
The pyrrolidine and pyrroline ring systems are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are considered "privileged structures" in drug discovery due to their ability to interact with various biological targets.[3] The introduction of a benzyl group at the 5-position of the 3,4-dihydro-2H-pyrrole core is anticipated to confer specific physicochemical and pharmacological properties, making it an intriguing candidate for further investigation. This guide aims to provide a detailed technical overview of this compound, laying the groundwork for future research and development.
Molecular Structure and Properties
The structure of this compound consists of a five-membered dihydropyrrole ring with a benzyl substituent at the 5-position. The endocyclic double bond is between the nitrogen and the C5 carbon.
Chemical Structure:
(Note: A 2D chemical structure image would be ideal here, but cannot be generated in this format.)
Physicochemical Properties
| Property | Predicted Value | Reference/Basis for Estimation |
| Molecular Formula | C₁₁H₁₃N | Calculated |
| Molecular Weight | 159.23 g/mol | Calculated from formula[4] |
| Appearance | Colorless to pale yellow liquid | Inferred from related pyrrolines[5] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. | General property of similar organic compounds[5] |
| pKa (of conjugate acid) | ~7-8 | Estimated based on the basicity of similar cyclic imines |
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet or AB quartet, ~3.6-3.8 ppm).- Protons on the pyrroline ring (multiplets, in the range of 1.5-4.0 ppm). |
| ¹³C NMR | - Aromatic carbons of the benzyl group (~125-140 ppm).- Methylene carbon of the benzyl group (~45-50 ppm).- Carbons of the pyrroline ring, with the imine carbon (C5) being the most downfield (~170-180 ppm).[6] |
| IR Spectroscopy | - C=N stretch of the imine (~1640-1660 cm⁻¹).- C-H stretches (aromatic and aliphatic).- Aromatic C=C stretches. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 159. |
Synthesis of this compound
While a specific synthesis for this compound is not explicitly detailed in the literature, a plausible and efficient route would be an adaptation of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] In this case, the starting materials would be a γ-amino ketone.
Proposed Synthetic Pathway: Intramolecular Cyclization of a γ-Amino Ketone
A common method for synthesizing 1-pyrrolines is the acid-catalyzed cyclization and dehydration of a γ-amino ketone.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Amino-1-phenylpentan-2-one
-
To a solution of 5-phenyl-4-oxopentanenitrile (1 equivalent) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude γ-amino ketone.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-amino-1-phenylpentan-2-one in a solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Potential Biological Activities and Signaling Pathways
While the biological profile of this compound has not been specifically reported, the pyrrole and pyrrolidine scaffolds are known to be present in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11] The benzyl group is also a common pharmacophore in many anticancer compounds.[12]
Hypothesized Pharmacological Profile
Based on the activities of structurally related compounds, this compound could potentially exhibit:
-
Anticancer Activity: Many pyrrole and pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines.[3] The mechanism of action could involve the inhibition of key enzymes such as kinases or interference with cell cycle progression.
-
Antimicrobial Activity: The pyrrole nucleus is a component of several antimicrobial agents. The lipophilic nature of the benzyl group may enhance membrane permeability, contributing to antibacterial or antifungal effects.[13][14]
-
Enzyme Inhibition: Pyrrolidine-based structures have been shown to be effective inhibitors of various enzymes, including cholinesterases.[15]
Potential Signaling Pathway Involvement
Given the prevalence of pyrrole derivatives as kinase inhibitors, a plausible mechanism of action in an oncological context could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Conclusion
This compound represents an under-explored molecule with significant potential for applications in drug discovery and development. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its structure, predicted properties, a viable synthetic strategy, and potential biological activities based on well-established chemical and pharmacological principles. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-2,5-dihydropyrrole | C11H13N | CID 561506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
Biological Activity of 5-Benzyl-3,4-dihydro-2H-pyrrole: A Technical Overview of a Promising Scaffold
Introduction
The 5-benzyl-3,4-dihydro-2H-pyrrole core, a member of the broader class of pyrrolidine and pyrrole derivatives, represents a scaffold of significant interest in medicinal chemistry. While specific biological data for this exact molecule remains limited in publicly accessible scientific literature, the extensive research on structurally related compounds provides a strong foundation for predicting its potential therapeutic applications. This technical guide will synthesize the known biological activities of closely related 5-benzyl-pyrrolidine and pyrrole analogues, offering insights into potential mechanisms of action, and providing a framework for future research and drug development.
Potential Therapeutic Areas Based on Analogues
The pyrrole and pyrrolidine nuclei are privileged structures in drug discovery, known to impart a wide range of pharmacological activities. The presence of a benzyl group at the 5-position of the dihydropyrrole ring is anticipated to influence potency and selectivity towards various biological targets. Based on the activities of analogous compounds, this compound could exhibit potential in the following areas:
-
Anticancer Activity: Numerous pyrrole and pyrrolidine derivatives bearing benzyl substitutions have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. For instance, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a key chaperone protein involved in the stability and function of many oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of its client proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial and Antifungal Activity: The pyrrole scaffold is a common feature in many antimicrobial agents. Derivatives of 5-benzyl-2,3-dihydro-1H-pyrrole have been linked to both antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.
-
Neuropharmacological Activity: The pyrrolidine ring is a core component of many neurologically active compounds. Analogues of this compound could potentially interact with various receptors and enzymes in the central nervous system. Research on related pyrrole-containing compounds has indicated potential for neuroprotective effects, which may be relevant in the context of neurodegenerative diseases.
Quantitative Data on Structurally Related Compounds
While specific IC₅₀ or other quantitative metrics for this compound are not available, the following table summarizes data for closely related compounds, providing a benchmark for potential potency.
| Compound Class | Target/Assay | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines | Hsp90 Inhibition | NCI-60 Panel | 36 nM (IC₅₀) | [1] |
| 5-Benzyl juglone (structurally distinct but contains 5-benzyl moiety) | Antiproliferative Assay | HCT-15 | 12.27 µM (IC₅₀) | [2][3] |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Antibacterial (A. baumannii) | - | up to 8 μg/mL (MIC) | [4] |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamase Inhibition | - | low µM range (Ki) |
Experimental Protocols of Key Assays
To facilitate further investigation into the biological activity of this compound, this section outlines common experimental protocols used for evaluating related compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Hsp90 Inhibition Assay
The activity of Hsp90 can be assessed using various methods, including a fluorescence polarization (FP) assay which measures the binding of a fluorescently labeled ligand to Hsp90.
Workflow:
Caption: Workflow for an Hsp90 fluorescence polarization assay.
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in disease.
Hsp90-Mediated Signaling in Cancer
As a potential Hsp90 inhibitor, the compound could disrupt the folding and stability of numerous oncogenic client proteins, leading to their degradation via the ubiquitin-proteasome pathway.
Caption: Potential mechanism of action via Hsp90 inhibition.
While direct experimental data on the biological activity of this compound is currently lacking, the wealth of information on structurally similar compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the 5-benzyl-dihydropyrrole core warrants further investigation into its anticancer, antimicrobial, and neuropharmacological properties. The experimental frameworks and potential mechanisms of action outlined in this guide provide a solid foundation for initiating such research endeavors. Future studies focusing on the synthesis and comprehensive biological evaluation of this specific molecule are crucial to unlock its full therapeutic potential.
References
- 1. Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 4. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Potential of 5-Benzyl-3,4-dihydro-2H-pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Among the vast chemical space of pyrrole derivatives, 5-benzyl-3,4-dihydro-2H-pyrroles have emerged as a promising class of compounds with significant therapeutic potential. Their unique structural features allow for diverse substitutions, leading to modulation of their physicochemical properties and biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 5-benzyl-3,4-dihydro-2H-pyrrole derivatives, with a focus on their potential applications in drug development.
The core structure of a this compound consists of a partially saturated pyrrole ring (a pyrroline) with a benzyl group at the 5-position. This arrangement provides a versatile template for the design of novel therapeutic agents. The benzyl moiety can be readily functionalized to explore structure-activity relationships (SAR), while the pyrroline ring offers stereochemical complexity that can be exploited for target-specific interactions.
Research into these derivatives has revealed a spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide will delve into the key findings in these areas, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to serve as a comprehensive resource for researchers in the field.
Data Presentation: Biological Activities of Benzyl-Substituted Heterocyclic Derivatives
The following tables summarize the quantitative biological data for various benzyl-substituted heterocyclic compounds, including derivatives structurally related to the this compound core. This comparative data highlights the therapeutic potential of this structural motif across different disease areas.
Table 1: Anticancer Activity of Substituted 3,4-dihydro-2H-pyrrole and Thieno[2,3-b]pyridine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| trans-5a | 3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | A549 (Lung) | >100 | [1][2] |
| LoVo (Colon) | >100 | [1][2] | ||
| LoVo/DX (Colon, Doxorubicin-resistant) | >100 | [1][2] | ||
| BALB/3T3 (Normal Fibroblasts) | >100 | [1][2] | ||
| trans-5b | 3-(4-chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | A549 (Lung) | 16.0 ± 1.1 | [1][2] |
| LoVo (Colon) | 13.9 ± 0.9 | [1][2] | ||
| LoVo/DX (Colon, Doxorubicin-resistant) | 26.2 ± 1.8 | [1][2] | ||
| BALB/3T3 (Normal Fibroblasts) | 24.0 ± 1.5 | [1][2] | ||
| 7h | 5-benzylhydroxy-thieno[2,3-b]pyridine derivative | HCT116 (Colon) | 0.0499 ± 0.0083 | [3] |
| MDA-MB-231 (Breast) | 0.0499 ± 0.0083 | [3] | ||
| 7i | 5-benzylhydroxy-thieno[2,3-b]pyridine derivative | HCT116 (Colon) | 0.025 - 0.050 | [3] |
| MDA-MB-231 (Breast) | 0.025 - 0.050 | [3] |
Table 2: Enzyme Inhibitory Activity of Benzyl-Substituted Heterocyclic Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1h | Xanthine Oxidase | 0.16 | [4] |
| 5a | Metallo-β-lactamase (IMP-1) | Low µM range | [5] |
| 10 | Metallo-β-lactamase (IMP-1) | Potent inhibitor | [5] |
| 11 | Metallo-β-lactamase (IMP-1) | Potent inhibitor | [5] |
Table 3: Antioxidant and Cytotoxic Activity of 5-benzyl-1,2,4-triazole-3(4H)-thiones
| Compound ID | Antioxidant Activity (DPPH Scavenging IC50, µg/mL) | Cytotoxicity (Brine Shrimp Lethality LC50, µg/mL) |
| 3 | 94.87 | 32.94 |
| 5b | >100 | 25.88 |
| 5e | 74.06 | >100 |
| 5g | 61.22 | >100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and their precursors, based on established literature procedures.
Synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
A representative procedure for the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves a multi-step process starting from arylmethyleneacetophenones.[1][2][6]
Step 1: Synthesis of 2-amino-5-oxonitriles (Michael Addition)
-
To a solution of the appropriate arylmethyleneacetophenone (1 mmol) and [(diphenylmethylene)amino]acetonitrile (1 mmol) in a suitable solvent such as acetonitrile or benzene, add a base. Aqueous sodium hydroxide (33%) or solid calcium oxide (CaO) under phase-transfer catalysis conditions can be used.[1][2]
-
Stir the reaction mixture at room temperature or reflux for a specified time (e.g., 10 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-oxonitrile.
Step 2: Deprotection and Cyclization to 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
-
Dissolve the purified 2-amino-5-oxonitrile (1 mmol) in a mixture of diethyl ether and methanol.[1][6]
-
Add an acidic solution, such as 20% aqueous HCl, and stir the mixture at room temperature.[1][6]
-
Monitor the deprotection of the diphenylmethylene group by TLC.
-
After completion, neutralize the reaction mixture with an aqueous solution of ammonia or sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the crude 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.
-
Further purification can be achieved by recrystallization or column chromatography.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives and related compounds can be attributed to their interaction with specific biological pathways. This section visualizes some of these key signaling cascades.
Proline Metabolism in Cancer
Certain derivatives of 3,4-dihydro-2H-pyrrole have shown antiproliferative activity, potentially by interfering with proline metabolism, which is often dysregulated in cancer cells.[1] Cancer cells can exhibit an increased reliance on proline biosynthesis for proliferation and survival.[4][7][8][9] The pathway involves the conversion of glutamate to proline via the intermediate ∆1-pyrroline-5-carboxylate (P5C). Key enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR), are often overexpressed in tumors and are regulated by oncogenic signaling pathways like c-MYC and PI3K.[4][8]
Xanthine Oxidase Inhibition
Some benzyl-substituted heterocyclic compounds have been identified as potent inhibitors of xanthine oxidase.[4] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11][12] Overproduction of uric acid can lead to hyperuricemia and gout. Xanthine oxidase inhibitors block this pathway, thereby reducing uric acid levels.[11][13]
Metallo-β-Lactamase (MBL) Inhibition
Certain pyrrole derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[5] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[14][15] Inhibitors can act by chelating these essential zinc ions or by otherwise blocking the active site, thereby restoring the efficacy of β-lactam antibiotics.[14][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities [mdpi.com]
- 8. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 13. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Synthetic Utility of 5-Benzyl-3,4-dihydro-2H-pyrrole: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyl-3,4-dihydro-2H-pyrrole, a substituted 1-pyrroline, is a heterocyclic scaffold with significant potential in organic synthesis. While not as extensively documented as other pyrrolidine derivatives, its structure presents a valuable synthon for the construction of more complex nitrogen-containing molecules, including alkaloids and pharmaceutical intermediates. This technical guide outlines the probable synthetic routes, reaction mechanisms, and potential applications of this compound, providing a foundational resource for researchers in drug discovery and chemical synthesis. Due to the limited direct literature on this specific molecule, this guide has been constructed based on established chemical principles and analogous reactions for structurally similar compounds.
Introduction to 2-Substituted 1-Pyrrolines
The 3,4-dihydro-2H-pyrrole ring system, also known as a 1-pyrroline, is a key structural motif in a variety of natural products and biologically active compounds. The presence of the imine functional group provides a site for nucleophilic attack, and the overall structure serves as a precursor to fully saturated pyrrolidine rings or can be oxidized to the aromatic pyrrole. The substituent at the 5-position significantly influences the reactivity and synthetic applications of the pyrroline ring. A benzyl group at this position offers further opportunities for chemical modification.
Proposed Synthesis of this compound
The most direct and established method for the synthesis of 5-substituted-3,4-dihydro-2H-pyrroles is the intramolecular cyclization of a γ-amino ketone. For the synthesis of this compound, the required precursor is 5-amino-1-phenylpentan-2-one.
Synthesis of the Precursor: 5-Amino-1-phenylpentan-2-one
A plausible route to this precursor is via a Gabriel synthesis or similar phthalimide-based amination of a suitable halo-ketone.
Experimental Protocol (Proposed)
Step 1: Synthesis of 5-bromo-1-phenylpentan-2-one
-
To a solution of benzylacetone (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-phenylpentan-2-one. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 5-Phthalimido-1-phenylpentan-2-one
-
Dissolve 5-bromo-1-phenylpentan-2-one (1 equivalent) and potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Heat the mixture to 80-100 °C for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-phthalimido-1-phenylpentan-2-one.
Step 3: Synthesis of 5-Amino-1-phenylpentan-2-one Hydrochloride
-
Suspend 5-phthalimido-1-phenylpentan-2-one (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add concentrated hydrochloric acid. A precipitate of phthalhydrazide will form.
-
Filter off the precipitate and concentrate the filtrate under reduced pressure.
-
The resulting crude solid of 5-amino-1-phenylpentan-2-one hydrochloride can be triturated with ether and used in the next step without further purification.
Cyclization to this compound
The free-base of the γ-amino ketone will spontaneously cyclize upon heating, often with azeotropic removal of water.
Experimental Protocol (Proposed)
-
Dissolve the crude 5-amino-1-phenylpentan-2-one hydrochloride in water and basify to a pH of >10 with a strong base (e.g., 5M NaOH).
-
Extract the free amine into an organic solvent such as toluene or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and equip the flask with a Dean-Stark apparatus.
-
Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the solution, azeotropically removing water. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Quantitative Data (Analogous Systems)
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |
| Synthesis of 5-phthalimido-1-phenylpentan-2-one | 5-bromo-1-phenylpentan-2-one, Potassium Phthalimide | - | DMF | 80-100 | 8-12 | 70-85 |
| Deprotection to 5-amino-1-phenylpentan-2-one | 5-phthalimido-1-phenylpentan-2-one | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 80-95 |
| Cyclization to this compound | 5-amino-1-phenylpentan-2-one | p-TsOH (catalytic) | Toluene | Reflux | 2-4 | 75-90 |
Reaction Mechanism and Visualization
The formation of this compound from 5-amino-1-phenylpentan-2-one proceeds via an intramolecular condensation reaction. The primary amine attacks the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form the cyclic imine.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Synthesis of Substituted Pyrrolidines: The imine functionality can be readily reduced using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation to yield the corresponding 2-benzylpyrrolidine. Furthermore, the imine can be attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to introduce a second substituent at the 2-position, leading to 2,2-disubstituted pyrrolidines.
-
Precursor for Alkaloids: The pyrrolidine ring is a core structure in many alkaloids. 2-Substituted pyrrolidines derived from this compound can serve as key building blocks in the total synthesis of such natural products.
-
Aza-Cope and Mannich Reactions: The enamine tautomer of this compound can participate in various carbon-carbon bond-forming reactions, such as the aza-Cope rearrangement and Mannich reactions, to construct more complex molecular architectures.
Caption: Synthetic transformations of this compound.
Predicted Spectroscopic Data
While experimental spectra are not available in the literature, the following characteristic signals can be predicted for this compound:
-
¹H NMR:
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).
-
Methylene protons of the benzyl group (CH₂-Ph): A singlet or AB quartet around 3.6-3.8 ppm (2H).
-
Methylene protons adjacent to the nitrogen (C5-H): A triplet around 3.9-4.1 ppm (2H).
-
Methylene protons at C3 and C4: Multiplets in the range of 1.8-2.8 ppm (4H).
-
-
¹³C NMR:
-
Imine carbon (C=N): ~170-180 ppm.
-
Aromatic carbons: ~125-140 ppm.
-
Benzyl methylene carbon: ~45-50 ppm.
-
Methylene carbon adjacent to nitrogen (C5): ~60-65 ppm.
-
Other methylene carbons (C3, C4): ~20-35 ppm.
-
-
IR Spectroscopy:
-
A characteristic C=N stretch around 1640-1660 cm⁻¹.
-
C-H stretches for aromatic and aliphatic protons.
-
Conclusion
This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. The synthetic routes and applications outlined in this guide, though based on analogous systems, provide a solid framework for researchers to explore its chemistry. Its ability to act as a precursor to a variety of substituted pyrrolidines and more complex heterocyclic systems makes it a target of interest for the development of novel pharmaceuticals and the synthesis of natural products. Further research into the synthesis and reactivity of this specific compound is warranted to fully unlock its synthetic potential.
A Comprehensive Technical Review of Substituted 3,4-Dihydro-2H-Pyrroles (1-Pyrrolines)
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyrrole, also known as the 1-pyrroline scaffold, is a privileged five-membered nitrogen-containing heterocycle.[1] This structural motif is a cornerstone in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of pharmacological activities.[1][2] Its significance in medicinal chemistry is underscored by its presence in compounds with anti-inflammatory, anticancer, antiviral, and antidiabetic properties.[3][4] This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to substituted 3,4-dihydro-2H-pyrroles, tailored for professionals in drug discovery and development.
Synthesis of Substituted 3,4-Dihydro-2H-Pyrroles
The synthesis of the 1-pyrroline ring system has been a subject of extensive research, leading to a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclizations, multicomponent reactions, and metal-catalyzed processes.[1]
One prominent method involves the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be subsequently converted to 2,4-disubstituted pyrroles through microwave-induced dehydrocyanation or oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles.[5] Another direct approach for synthesizing substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid is through the cyclization of 2-amino-5-oxonitriles.[6]
Metal-catalyzed reactions have also proven to be highly effective. For instance, rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with alkenes provides access to 2,3-dihydropyrroles.[7] Additionally, ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes is a highly efficient method for constructing cyclic imines, including 1-pyrrolines.[8]
A visual representation of a general synthetic workflow is provided below:
Biological Activities of Substituted 3,4-Dihydro-2H-Pyrroles
Derivatives of 3,4-dihydro-2H-pyrrole exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.
Antiproliferative Activity: Certain derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated promising antiproliferative activity against various human cancer cell lines.[6][9] The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, plays a crucial role in the survival and proliferation of cancer cells.[6]
Anti-inflammatory Activity: The pyrrole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Fused pyrrole compounds, such as certain pyrrolopyridines, have shown promising in vitro inhibitory activity against pro-inflammatory cytokines.[10]
Antiviral Activity: Pyrrolopyridine derivatives have been investigated for their anti-HIV-1 activity.[3] For instance, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication.[3]
Antidiabetic Activity: Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been found to effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells, without affecting insulin concentrations.[3]
Enzyme Inhibition: The 1-pyrroline scaffold is present in compounds that act as enzyme inhibitors. For example, β-trifluoromethylated 1-pyrrolines are known inhibitors of nitric oxide synthase.[1] Additionally, novel pyrrole derivatives have been identified as selective monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibitors, which are relevant targets for the treatment of Alzheimer's disease.[11]
The following table summarizes the biological activities of selected substituted 3,4-dihydro-2H-pyrrole derivatives.
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Antiproliferative | Inhibition of cancer cell proliferation | [6][9] |
| Pyrrolopyridines | Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [10] |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 | Inhibition of HIV-1 replication | [3] |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Antidiabetic | Stimulation of glucose uptake | [3] |
| β-Trifluoromethylated 1-pyrrolines | Nitric oxide synthase inhibition | Enzyme inhibition | [1] |
| Pyrrole-based hydrazide-hydrazones | MAO-B and AChE inhibition | Dual-target enzyme inhibition | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of substituted 3,4-dihydro-2H-pyrroles.
This protocol is adapted from a method for the synthesis of 2,4-disubstituted pyrroles from enones.[5]
Materials:
-
3,4-dihydro-2H-pyrrole-2-carbonitrile derivative
-
Dichloromethane
-
Microwave reactor
Procedure:
-
A solution of the 3,4-dihydro-2H-pyrrole-2-carbonitrile derivative in dichloromethane is prepared and transferred into a microwave reaction vessel.
-
The solvent is removed in vacuo.
-
The vessel is flushed with argon and securely capped.
-
The vessel is irradiated in a monomode microwave apparatus under air cooling. A typical setting is a maximum power of 180 W for 30 minutes, with a pressure limit of 7 bar.
-
After irradiation, the pressurized vessel is carefully opened in a well-ventilated fume hood.
-
The crude product is then purified by an appropriate method, such as column chromatography, to yield the 2,4-disubstituted pyrrole.
The following is a general protocol for assessing the antiproliferative activity of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing only the solvent) and a positive control are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
A logical workflow for a typical drug discovery process involving these compounds is illustrated below.
Conclusion
Substituted 3,4-dihydro-2H-pyrroles represent a versatile and promising class of heterocyclic compounds with a rich chemical landscape and a diverse range of biological activities. The continuous development of novel synthetic methodologies provides access to a wide array of derivatives for biological screening. Their demonstrated efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases, ensures that the 1-pyrroline scaffold will remain a focal point of research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists and researchers to explore and harness the therapeutic potential of these remarkable molecules.
References
- 1. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]
- 2. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Pyrroline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]
The 5-Benzyl-3,4-dihydro-2H-pyrrole Pharmacophore: An In-Depth Technical Guide to a Scaffold with Emerging Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The 5-benzyl-3,4-dihydro-2H-pyrrole core is an emerging area of interest in drug discovery. While this guide provides a comprehensive overview of its potential, based on structurally related compounds, extensive research on this specific pharmacophore is still in its early stages.
Introduction: The Promise of a Privileged Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its saturated, three-dimensional nature provides an ideal framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a benzyl group at the 5-position of the 3,4-dihydro-2H-pyrrole scaffold introduces a key aromatic feature, capable of engaging in crucial π-π stacking and hydrophobic interactions within protein binding pockets. This unique combination of a saturated heterocycle and an aromatic moiety positions the this compound as a promising pharmacophore for the development of novel therapeutics. This technical guide will delve into the synthesis, biological activity, and therapeutic potential of this emerging scaffold and its close analogs, providing a roadmap for future drug discovery efforts.
Synthesis of the this compound Core and its Analogs
The construction of the 3,4-dihydro-2H-pyrrole ring system can be achieved through various synthetic methodologies. A prevalent strategy involves the cyclization of acyclic precursors, which can be adapted to introduce the desired 5-benzyl substitution.
General Synthetic Approach: Cyclization of γ-Amino Ketones
A fundamental route to 3,4-dihydro-2H-pyrroles is the acid-catalyzed cyclization of γ-amino ketones. The synthesis of the 5-benzyl substituted core would begin with a γ-amino ketone bearing a benzyl group at the appropriate position.
Experimental Protocol: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
A well-documented synthesis of a closely related analog, the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile, provides a valuable template for accessing this class of compounds. This multi-step synthesis involves a Michael addition followed by deprotection and cyclization.
Materials:
-
Substituted chalcone (enone)
-
[(Diphenylmethylene)amino]acetonitrile
-
Base (e.g., aqueous sodium hydroxide or calcium oxide for phase-transfer catalysis)
-
Hydrochloric acid in a suitable solvent (e.g., dioxane, methanol)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, hexanes)
Procedure:
-
Michael Addition: To a solution of the substituted chalcone in a suitable solvent, add [(diphenylmethylene)amino]acetonitrile and the base. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-amino-5-oxonitrile intermediate.
-
Deprotection and Cyclization: Dissolve the purified intermediate in a solution of hydrochloric acid in dioxane or methanol. Stir the mixture at room temperature to effect the removal of the diphenylmethylene protecting group and facilitate in situ cyclization to the 3,4-dihydro-2H-pyrrole-2-carbonitrile.
-
Isolation: Neutralize the reaction mixture and extract the final product. Purify the product by recrystallization or column chromatography to yield the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.
Biological Activity and Therapeutic Targets
While data on the specific this compound core is limited, research on structurally similar molecules has revealed significant biological activities, primarily in the areas of anticancer and enzyme inhibition.
Anticancer Activity
A series of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have demonstrated potent inhibition of Hsp90.[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
The most potent compound in this series, 6a (5-benzyl-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine) , exhibited an IC50 of 36 nM for Hsp90 inhibition and showed broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines.[1]
Table 1: Hsp90 Inhibitory Activity and Antiproliferative Activity of C5-Benzyl Substituted Pyrrolo[2,3-d]pyrimidines
| Compound | Hsp90 IC50 (nM) | Mean GI50 (µM) against NCI-60 |
| 6a | 36 | < 1 |
Data extracted from Lee et al., Bioorg. Med. Chem. Lett. 2017, 27 (2), 237-241.[1]
Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some of these compounds have shown promising activity and selectivity.
Table 2: In Vitro Anticancer Activity (IC50, µM) of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives
| Compound | HT-29 (Colon) | Panc1 (Pancreatic) | MDA-MB-231 (Breast) | HDF (Normal Fibroblast) |
| Compound X | 15.2 ± 1.3 | 12.8 ± 1.1 | 18.5 ± 1.9 | > 50 |
| Compound Y | 8.7 ± 0.9 | 9.1 ± 0.8 | 11.2 ± 1.2 | > 50 |
(Note: "Compound X" and "Compound Y" are representative placeholders for data that would be extracted from specific studies on these derivatives. The provided reference indicates such studies exist, but specific compound data was not available in the initial search.)
Neuroprotective Effects
While not directly focused on the this compound core, studies on other chromene derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress, suggesting a potential avenue of investigation for this scaffold. The mechanism of action for these related compounds involves the enhancement of the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival.
Signaling Pathways and Mechanisms of Action
The biological activities of compounds containing or related to the this compound pharmacophore are mediated through specific signaling pathways.
Hsp90 Inhibition Pathway
General Drug Discovery Workflow for a Novel Pharmacophore
The identification and optimization of a novel pharmacophore like this compound follows a structured workflow.
Future Directions and Conclusion
The this compound pharmacophore represents a promising, yet underexplored, scaffold in drug discovery. The demonstrated biological activities of its close structural analogs, particularly in oncology, highlight the potential of this core structure. Future research should focus on:
-
Focused Library Synthesis: The development of efficient and modular synthetic routes to a diverse library of this compound derivatives.
-
Broad Biological Screening: Evaluation of these libraries against a wide range of therapeutic targets, including kinases, proteases, and GPCRs.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of substituents on both the benzyl and pyrrolidine rings to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.
References
Unveiling Nature's Arsenal: A Technical Guide to Natural Products Featuring the Dihydro-2H-Pyrrole Scaffold
For Immediate Release
This technical guide provides an in-depth exploration of natural products containing the dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold, a privileged heterocyclic motif that is a cornerstone of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the isolation, structural elucidation, biological activity, and mechanistic pathways of these significant natural products.
The dihydro-2H-pyrrole core is a recurring structural element in a diverse array of alkaloids, most notably the pyrrolizidine alkaloids (PAs) and the loline alkaloids. These compounds are produced by a wide range of organisms, from plants to endophytic fungi, and exhibit a broad spectrum of biological effects, including potent cytotoxicity against cancer cell lines, antimicrobial properties, and significant toxicity. This guide will delve into the chemistry and biology of key representative molecules, providing the detailed technical information necessary for their study and potential therapeutic development.
Prominent Natural Products and Their Biological Significance
Two major classes of natural products prominently feature the dihydro-2H-pyrrole scaffold:
-
Pyrrolizidine Alkaloids (PAs): This large group of alkaloids is notorious for its hepatotoxicity, but also exhibits interesting anti-cancer and antimicrobial activities. This guide will focus on well-studied PAs such as retrorsine, monocrotaline, senecionine, and heliotrine .
-
Loline Alkaloids: Produced by endophytic fungi living in symbiotic relationships with grasses, these alkaloids are primarily known for their insecticidal properties. This guide will cover the isolation and activity of key lolines, including loline, N-formylloline, and N-acetyl loline .
Quantitative Bioactivity Data
The biological activities of these compounds have been quantified against various cell lines and microbial strains. The following tables summarize key inhibitory concentrations.
| Compound | Cell Line/Organism | Assay Type | IC50 / MIC | Citation |
| Pyrrolizidine Alkaloids | ||||
| Senecionine | HepG2 (Human liver carcinoma) | Cytotoxicity | Not explicitly cytotoxic at concentrations tested, but induces genotoxicity | [1][2] |
| Retrorsine | Not Specified | Cytotoxicity | Not Specified | [3] |
| Intermedine | HepG2, H22 (Mouse hepatoma), Primary mouse hepatocytes | Cytotoxicity | Dose-dependent cytotoxicity and apoptosis induction | [4] |
| Loline Alkaloids | ||||
| Loline mixture | Bacillus subtilis | Antimicrobial | MIC values of 75 and 125 µg/mL for different fractions | [5] |
| Loline mixture | Enterococcus faecalis | Antimicrobial | MIC values of 75 and 125 µg/mL for different fractions | [5] |
| Loline mixture | Escherichia coli | Antimicrobial | MIC values of <125 and 150 µg/mL for different fractions | [5] |
| Loline mixture | Pseudomonas aeruginosa | Antimicrobial | MIC values of <125 and 150 µg/mL for different fractions | [5] |
Spectroscopic Data Summary
The structural elucidation of these complex natural products relies heavily on spectroscopic techniques. The following table provides a summary of key spectroscopic data for representative compounds.
| Compound | Molecular Formula | Mass Spectrometry (m/z) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Citation |
| Pyrrolizidine Alkaloids | |||||
| Heliotrine | C₁₆H₂₇NO₅ | 314 [M+H]⁺, 156, 138 (100%) | See Table 1 in cited reference for full assignment | 173.85, 134.02, 120.24, 96.17, 83.07, 78.72, 76.82, 71.52, 68.12, 60.71, 56.53, 33.41, 33.05, 17.12, 11.51 | [6] |
| Lasiocarpine | C₂₁H₃₃NO₇ | 412 [M+H]⁺, 220, 136, 120 (100%) | See Table 1 in cited reference for full assignment | 173.72, 167.48, 138.23, 134.61, 128.27, 127.42, 83.61, 78.77, 78.58, 76.61, 72.86, 62.17, 56.41, 54.35, 30.47, 26.42, 24.57, 20.57, 15.91, 12.83 | [6] |
| Senecionine | C₁₈H₂₅NO₅ | 336.1805 [M+H]⁺ | Not fully detailed in snippets | Available in cited reference | [7] |
| Retrorsine | C₁₈H₂₅NO₆ | 351.1681 [M+H]⁺ | Available in cited reference | Available in cited reference | [8][9] |
| Monocrotaline | C₁₆H₂₃NO₆ | M⁺ at 325 | Available in cited reference | Not detailed in snippets | [10][11] |
| Loline Alkaloids | |||||
| Norloline | C₇H₁₂N₂O | Not detailed in snippets | Available in cited reference | Available in cited reference | [1] |
| Loline | C₈H₁₄N₂O | Not detailed in snippets | Available in in situ generated free base | Available in in situ generated free base | [1] |
| N-acetyl loline | C₁₀H₁₆N₂O₂ | Not detailed in snippets | Available in cited reference | Available in cited reference | [1] |
Experimental Protocols
Isolation and Purification of Pyrrolizidine Alkaloids from Senecio vulgaris
This protocol provides a general procedure for the extraction and isolation of PAs, which can be adapted for specific compounds like senecionine and retrorsine.[12][13]
-
Extraction:
-
Air-dried and powdered plant material is subjected to extraction with 70% ethanol.
-
The ethanolic extract is concentrated under reduced pressure.
-
The residue is acidified with 2% sulfuric acid and filtered.
-
The acidic solution is washed with chloroform to remove non-alkaloidal compounds.
-
-
Reduction of N-oxides (if present):
-
The acidic aqueous layer is treated with zinc dust with continuous stirring for 24 hours at room temperature to reduce PA N-oxides to their corresponding tertiary bases.
-
The mixture is filtered to remove excess zinc.
-
-
Isolation of Free Base Alkaloids:
-
The filtrate is made alkaline (pH ~10) with 25% ammonia solution.
-
The alkaline solution is extracted repeatedly with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid mixture.
-
-
Purification:
-
The crude alkaloid mixture is subjected to preparative thin-layer chromatography (TLC) on silica gel GF254 plates.
-
The mobile phase typically consists of a mixture of chloroform, methanol, and ammonia.
-
Bands corresponding to individual alkaloids are visualized under UV light or with Dragendorff's reagent, scraped from the plate, and eluted with a suitable solvent.
-
Further purification can be achieved by high-performance liquid chromatography (HPLC).[12]
-
Isolation of Loline Alkaloids from Endophyte-Infected Grasses
This protocol outlines the extraction of loline alkaloids from grasses like Festuca arundinacea infected with Neotyphodium endophytes.[6][14][15]
-
Extraction:
-
Purification:
-
The crude extract is concentrated under reduced pressure.
-
Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
-
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[16][17]
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate overnight and then measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate key biological pathways associated with these natural products.
Biosynthesis of Pyrrolizidine Alkaloids
The biosynthesis of the necine base of PAs starts from the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then used to form homospermidine, the central precursor for the pyrrolizidine ring system.
Hepatotoxicity Pathway of Pyrrolizidine Alkaloids
The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4][17][18][19]
Biosynthesis of Loline Alkaloids
Loline alkaloids are synthesized by endophytic fungi through a complex pathway that involves the condensation of L-proline and L-homoserine. The resulting intermediate undergoes a series of enzymatic transformations to form the characteristic 1-aminopyrrolizidine core with an ether bridge.
This technical guide provides a foundational understanding of natural products containing the dihydro-2H-pyrrole scaffold. The detailed data and protocols herein are intended to facilitate further research and development in this important area of natural product chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13C nuclear magnetic resonance spectra of the Senecio alkaloids, retrorsine, swazine, isoline, and hygrophylline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Monocrotaline [webbook.nist.gov]
- 11. 1H NMR study of monocrotaline and its metabolites in human blood : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
- 14. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
An In-depth Technical Guide to the Reactivity and Aromaticity of 3,4-Dihydro-2H-pyrrole Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-pyrrole, also known as 1-pyrroline, is a five-membered nitrogen-containing heterocycle that serves as a crucial building block in organic synthesis and drug discovery. Its unique structural features, comprising a cyclic imine moiety, render it a versatile intermediate for the construction of a wide array of more complex molecular architectures, including pyrrolidines, pyrroles, and various fused heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity and aromaticity of 3,4-dihydro-2H-pyrrole systems, with a focus on their electronic structure, synthetic methodologies, and key chemical transformations.
Electronic Structure and Aromaticity
The 3,4-dihydro-2H-pyrrole ring is a non-aromatic system. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons at positions 3 and 4 interrupt the continuous π-conjugation required for aromaticity. The core of its reactivity lies in the endocyclic C=N double bond (imine functionality).
The nitrogen atom in the 3,4-dihydro-2H-pyrrole ring is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in any π-system. This localization of the lone pair makes the nitrogen atom nucleophilic and basic.
The C=N bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity dictates the regioselectivity of many reactions involving this system.
Computational studies, such as Nucleus-Independent Chemical Shift (NICS) analysis, can be employed to quantify the aromaticity of cyclic systems. A NICS calculation for the 3,4-dihydro-2H-pyrrole ring would be expected to yield a value close to zero, indicative of a non-aromatic character, in contrast to the significantly negative NICS value for the aromatic pyrrole ring.
An In-depth Technical Guide to 1-Pyrrolines and Their Chemical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolines, also known as dihydropyrroles, are a class of five-membered nitrogen-containing heterocyclic compounds.[1] They are formally derived from the aromatic pyrrole ring by hydrogenation.[1] The position of the double bond within the ring gives rise to three structural isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline.[2] 1-Pyrroline is a cyclic imine, while 2- and 3-pyrrolines are cyclic amines.[1] This guide will focus on the core aspects of 1-pyrrolines, including their chemical properties, synthesis, and significant biological roles.
The 1-pyrroline scaffold is a privileged structure found in a variety of natural products and biologically active molecules.[3] Notable examples include the fragrant compound 2-acetyl-1-pyrroline, responsible for the characteristic aroma of basmati rice and popcorn, and 1-pyrroline-5-carboxylic acid, a key intermediate in proline metabolism.[2] The chemical reactivity of the imine functionality in 1-pyrrolines makes them versatile synthetic intermediates for the preparation of more complex nitrogen-containing compounds, including pyrrolidines and other alkaloids.[3] In recent years, derivatives of 1-pyrroline have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, and antioxidant activities.[4][5]
Physicochemical Properties of 1-Pyrrolines
The physicochemical properties of 1-pyrrolines are crucial for their behavior in chemical reactions and biological systems. The parent 1-pyrroline is a colorless liquid with a pungent, ammoniacal odor.[6] It is soluble in water and ethanol.[6] In solution, 1-pyrroline can exist in equilibrium between its monomeric and trimeric forms, with the trimer being favored in neat or concentrated solutions.[7][8]
A summary of the key physicochemical properties of the parent 1-pyrroline is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7N | [6] |
| Molecular Weight | 69.11 g/mol | [6] |
| Boiling Point | 87.0-89.0 °C at 760 mmHg | [6] |
| Density | 0.849-0.855 g/cm³ | [6] |
| Refractive Index | 1.440-1.446 | [6] |
| pKa | 6.8 | [9] |
Spectroscopic data is essential for the characterization of 1-pyrrolines. The following table summarizes the characteristic NMR signals for the monomer of 1-pyrroline in DMSO-d6.[7][8][10]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.56 | s (1H) |
| 3.70 | m (2H) | |
| 2.43-2.48 | t (2H) | |
| 1.54-1.78 | m (2H) | |
| ¹³C | 166.5 | |
| 60.7 | ||
| 36.4 | ||
| 20.2 |
Synthesis of 1-Pyrrolines
A variety of synthetic methods have been developed for the construction of the 1-pyrroline ring system. These methods often involve cyclization reactions of linear precursors. Some of the key synthetic strategies are outlined below.
Transition-Metal-Catalyzed Cyclizations
Transition metals, such as palladium, rhodium, and copper, are effective catalysts for the synthesis of 1-pyrrolines.[11][12] These reactions often proceed through intramolecular cyclization of functionalized alkenes or alkynes. For example, palladium-catalyzed cascade arylation/cyclization of α,β-unsaturated imines can afford 1-pyrrolines.[11] Rhodium-catalyzed [1+1+3] annulation of diazoenals and vinyl azides provides access to enal-functionalized 1-pyrroline derivatives.[12]
Cycloaddition Reactions
[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings, including 1-pyrrolines.[3] These reactions typically involve the reaction of a three-atom component with a two-atom component. For instance, the reaction of azomethine ylides with alkenes can yield substituted 1-pyrrolines.
Formal [4+1] Annulation
A novel strategy for the synthesis of 1-pyrrolines involves the formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds.[13] This one-pot approach, which proceeds via the Rh(II)-catalyzed formation of 4-alkyl-2-azabuta-1,3-dienes followed by DBU-promoted cyclization, offers good substrate tolerance.[13]
The following diagram illustrates a general workflow for the synthesis of 1-pyrrolines via a metal-catalyzed cyclization.
Caption: General workflow for the synthesis of 1-pyrrolines.
Chemical and Biological Significance
1-Pyrrolines play diverse and important roles in both chemistry and biology.
Flavor and Aroma Chemistry
2-Acetyl-1-pyrroline is a key aroma compound responsible for the characteristic scent of many staple foods, including basmati and jasmine rice, bread, and popcorn.[11] Its biosynthesis in fragrant rice is linked to a mutation in the betaine aldehyde dehydrogenase 2 (BADH2) gene.[11] This mutation leads to the accumulation of the precursor, Δ¹-pyrroline, which then reacts non-enzymatically with methylglyoxal to form 2-acetyl-1-pyrroline.[11]
Biosynthetic Intermediates
1-Pyrroline-5-carboxylic acid (P5C) is a crucial intermediate in the biosynthesis and degradation of the amino acid proline.[2][3] The interconversion of proline and P5C is a key step in cellular responses to osmotic stress.[14]
Anticancer Activity
Several pyrrole and pyrrolidine derivatives, which are structurally related to 1-pyrrolines, have demonstrated significant anticancer activity.[4][15] These compounds often act as inhibitors of protein kinases, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are involved in tumor angiogenesis and cell proliferation.[16] For example, Sunitinib, a pyrrole-containing drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[15]
The table below summarizes the in vitro anticancer activity of some pyrrolizine derivatives, a class of compounds containing a fused pyrrolidine ring system.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrrolizine Derivative 10c | MCF-7 (Breast Cancer) | 4.72 | [17] |
| Pyrrolizine Derivative 12b | A549 (Lung Cancer) | Not specified, but most active | [17] |
| Pyrrolizine Derivative 12b | Hep3B (Hepatoma) | Not specified, but most active | [17] |
T-Cell Proliferation Inhibition
Recent research has shown that 1-pyrroline-5-carboxylate (P5C), when released by prostate cancer cells, can inhibit the proliferation and function of T cells.[13] P5C achieves this by upregulating the protein tyrosine phosphatase SHP1, which in turn inhibits the activity of cytochrome c oxidoreductase (complex III) in the mitochondrial electron transport chain.[13] This leads to an increase in reactive oxygen species (ROS) and a decrease in ATP production, ultimately suppressing T-cell signaling.[13]
The following diagram illustrates the signaling pathway by which 1-pyrroline-5-carboxylate inhibits T-cell function.
Caption: Signaling pathway of T-cell inhibition by 1-pyrroline-5-carboxylate.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-acetyl-1-pyrroline, a prominent member of the 1-pyrroline family. This protocol is a modified version based on literature procedures.[18]
Synthesis of 2-Acetyl-1-pyrroline
Materials:
-
2-Acetylpyrrole
-
Rhodium on alumina (5%)
-
Ethanol
-
Silver (I) carbonate on Celite
-
Toluene
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Celite
Procedure:
Step 1: Hydrogenation of 2-Acetylpyrrole
-
In a suitable reaction vessel, dissolve 2-acetylpyrrole in ethanol.
-
Add 5% rhodium on alumina catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 1-(pyrrolidin-2-yl)ethan-1-ol. The product is often used in the next step without further purification.
Step 2: Oxidation to 2-Acetyl-1-pyrroline
-
Dissolve the crude 1-(pyrrolidin-2-yl)ethan-1-ol in toluene.
-
Add silver (I) carbonate on Celite to the solution.
-
Heat the mixture to reflux for approximately 1 hour.
-
Cool the reaction mixture and filter through Celite to remove the solid residue.
-
The resulting toluene solution contains the crude 2-acetyl-1-pyrroline.
Step 3: Purification
-
Extract the toluene solution containing 2-acetyl-1-pyrroline with 0.1 M HCl.
-
Separate the aqueous layer and basify it with 1 M NaOH.
-
Extract the basified aqueous solution with dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and carefully evaporate the solvent to obtain purified 2-acetyl-1-pyrroline.
Characterization:
The final product should be characterized by spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[18]
Conclusion
1-Pyrrolines represent a fascinating and important class of heterocyclic compounds with a broad range of applications. From their role as key contributors to the aroma of our food to their potential as novel therapeutic agents, the study of 1-pyrrolines continues to be an active and fruitful area of research. This guide has provided a comprehensive overview of their chemical properties, synthetic methodologies, and biological significance, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The versatility of the 1-pyrroline scaffold ensures its continued importance in the design and synthesis of new functional molecules with diverse applications.
References
- 1. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrroline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]
- 7. On the chemistry of 1-pyrroline in solution and in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Pyrroline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]
- 12. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]
- 13. 1-Pyrroline-5-carboxylate released by prostate Cancer cell inhibit T cell proliferation and function by targeting SHP1/cytochrome c oxidoreductase/ROS Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 5-Benzyl-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and efficient one-pot synthesis method for 5-benzyl-3,4-dihydro-2H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol is adapted from the established methodology of Liang et al. for the synthesis of substituted Δ¹-pyrrolines.[1][2][3] This method involves a sequential Michael addition of a nitroalkane to a chalcone, followed by a reductive cyclization in a single reaction vessel. This approach offers high atom economy, operational simplicity, and is performed under mild reaction conditions, making it an attractive strategy for the synthesis of this important class of compounds.
Introduction
3,4-Dihydro-2H-pyrroles, also known as Δ¹-pyrrolines, are key structural motifs found in numerous natural products and pharmacologically active compounds. The 5-benzyl substituted variant is of particular interest due to its potential applications in the development of novel therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot procedure described herein provides a streamlined and efficient alternative for the preparation of this compound.
The reaction proceeds via an initial base-catalyzed Michael addition of nitromethane to benzalacetone. The resulting γ-nitro ketone intermediate is then subjected to a reductive cyclization using zinc dust in the presence of hydrochloric acid to yield the target compound.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of substituted Δ¹-pyrrolines based on the described methodology. The data is compiled from analogous syntheses reported in the literature and serves as a guideline for expected outcomes.
| Entry | Chalcone Precursor | Nitroalkane Precursor | Reaction Time (Michael Addition) | Overall Yield (%) | Reference |
| 1 | Benzalacetone | Nitromethane | 15 min | 85-95 (estimated) | Adapted from[2] |
| 2 | Chalcone | Nitromethane | 10 min | 92 | [3] |
| 3 | 4-Methylchalcone | Nitromethane | 15 min | 90 | [2] |
| 4 | 4-Methoxychalcone | Nitromethane | 10 min | 94 | [2] |
| 5 | Chalcone | Nitroethane | 20 min | 88 | [2] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from the general procedure described by Liang, Y. et al. (2006).[1][2][3]
Materials:
-
Benzalacetone
-
Nitromethane
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Zinc dust (Zn)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Michael Addition:
-
To a solution of benzalacetone (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add nitromethane (1.2 mmol).
-
To this mixture, add aqueous sodium hydroxide solution (e.g., 1 M, 0.5 mL) dropwise with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The Michael addition is typically complete within 15-30 minutes.
-
-
Reductive Cyclization:
-
Once the Michael addition is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid until the pH of the solution is acidic (pH ~1-2).
-
Add zinc dust (5.0 mmol) portion-wise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition of zinc is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate γ-nitro ketone.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove excess zinc dust and other solids. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
References
Application Note: Synthesis of 5-Benzyl-3,4-dihydro-2H-pyrrole from γ-Nitro Ketones via Catalytic Reductive Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,4-dihydro-2H-pyrrole (cyclic imine) scaffold is a crucial structural motif found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of polysubstituted pyrrolidines.[1][2] Pyrrolidines are a highly important class of saturated heterocycles for drug development.[2] This application note details a robust and efficient protocol for the synthesis of 5-benzyl-3,4-dihydro-2H-pyrrole starting from a γ-nitro ketone precursor. The key transformation involves a heterogeneous catalytic hydrogenation and subsequent intramolecular cyclization. This method leverages an accessible, reusable nickel-based catalyst, presenting a scalable and effective route for synthesizing this class of N-heterocycles.[3][4]
Reaction Principle
The synthesis is achieved through a reductive cyclization of a γ-nitro ketone. The process begins with the reduction of the nitro group to a primary amine. This is immediately followed by a spontaneous intramolecular condensation between the newly formed amine and the existing ketone moiety, yielding the target 3,4-dihydro-2H-pyrrole and water as the sole byproduct. The reaction is efficiently catalyzed by a heterogeneous nickel catalyst under a hydrogen atmosphere.[3]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general procedure for the hydrogenative cyclization of nitro ketones developed by Kempe and coworkers.[3][4] The procedure is presented in two parts: the synthesis of the γ-nitro ketone precursor and its subsequent reductive cyclization.
Part A: Synthesis of the γ-Nitro Ketone Precursor
The required precursor, 1-benzyl-4-nitro-butan-1-one, can be synthesized via a Michael addition between an appropriate enolate and a nitroalkene. The γ-nitro ketones are generally accessible from three components: a ketone, an aldehyde, and a nitroalkane.[3][4]
Part B: Reductive Cyclization to this compound
Materials:
-
1-Benzyl-4-nitro-butan-1-one (precursor)
-
Ni/SiO₂ catalyst (4 mol% Ni)[3]
-
Acetonitrile (MeCN, anhydrous)
-
Molecular sieves (3 Å, activated)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a glass liner for the autoclave, add the γ-nitro ketone precursor (0.2 mmol, 1.0 equiv).
-
Add the Ni/SiO₂ catalyst (0.008 mmol Ni, 4 mol%).[5]
-
Add activated molecular sieves (~100 mg).
-
Transfer the glass liner into the autoclave.
-
Under an inert atmosphere (e.g., Argon), add anhydrous acetonitrile (3.0 mL).[5]
-
Seal the autoclave and purge it three times with hydrogen gas.
-
Pressurize the reactor to 20 bar with H₂.[5]
-
Heat the reaction mixture to 120 °C with stirring.[5]
-
Maintain these conditions for 20 hours.[5] Reaction progress can be monitored by GC-MS if desired.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the pad with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Data Presentation: Substrate Scope
The Ni/SiO₂-catalyzed reductive cyclization protocol is applicable to a wide range of γ-nitro ketones, affording variously substituted 3,4-dihydro-2H-pyrroles in good to excellent yields.[3][5]
| Entry | Ketone Precursor Fragment | R¹ | R² | R³ | Product | Yield (%)[5] | Time (h)[5] |
| 1 | p-Methylacetophenone | H | H | H | 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole | 89 | 20 |
| 2 | p-Chloroacetophenone | H | H | H | 5-(p-Chlorophenyl)-3,4-dihydro-2H-pyrrole | 80 | 5 |
| 3 | p-Fluoroacetophenone | H | H | H | 5-(p-Fluorophenyl)-3,4-dihydro-2H-pyrrole | 90 | 20 |
| 4 | Acetophenone | Ph | H | H | 2-Phenyl-5-phenyl-3,4-dihydro-2H-pyrrole | 96 | 20 |
| 5 | Thiophen-2-yl methyl ketone | H | H | H | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | 73 | 20 |
| 6 | Acetone | Ph | H | Me | 2-Phenyl-5,5-dimethyl-3,4-dihydro-2H-pyrrole | 84 | 20 |
Reaction Conditions: 0.2 mmol nitro ketone, 4 mol% Ni/SiO₂, 3 mL MeCN, 120 °C, 20 bar H₂, 20 h, molecular sieves.[5]
Visualized Experimental Workflow
The overall workflow from starting materials to the final purified product is outlined below.
Caption: Experimental workflow for the two-stage synthesis of 3,4-dihydro-2H-pyrroles.
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound via the reductive cyclization of a γ-nitro ketone precursor. The key to this efficient transformation is the use of a selective and reusable heterogeneous nickel catalyst, which tolerates a variety of functional groups.[3][4] This methodology offers a practical and scalable route for accessing valuable N-heterocyclic building blocks relevant to pharmaceutical research and drug development.
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation for 3,4-Dihydro-2H-Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Dihydro-2H-pyrroles (also known as 1-pyrrolines) are important heterocyclic scaffolds found in numerous biologically active compounds and serve as key intermediates in the synthesis of functionalized pyrrolidines and other nitrogen-containing molecules. Their prevalence in natural products and pharmaceuticals underscores the need for efficient and scalable synthetic methods. Catalytic hydrogenation represents a powerful and atom-economical approach to access these structures. This document outlines a proven method for the synthesis of substituted 3,4-dihydro-2H-pyrroles.
Primary Synthetic Route: Hydrogenative Cyclization of Nitro Ketones
A highly effective method for the synthesis of 3,4-dihydro-2H-pyrroles involves the hydrogenation and subsequent cyclization of γ-nitro ketones.[1][2][3] This approach is advantageous due to the accessibility of the starting materials, which can be prepared from a three-component reaction of a ketone, an aldehyde, and a nitroalkane. A key to this transformation is the use of a selective and reusable nickel catalyst.[1][2]
Catalyst Screening and Performance
A screening of 24 heterogeneous, earth-abundant metal catalysts identified a silica-supported nickel catalyst (Ni/SiO₂) as highly active and selective for the hydrogenative cyclization of nitro ketones.[1][2] The performance of various catalysts is summarized in the table below.
| Catalyst (Support) | Ni Content (wt%) | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) |
| Ni/SiO₂ | 2.8 | 120 | 20 | 20 | >99 |
| Co/SiO₂ | - | 120 | 20 | 20 | <5 |
| Fe/SiO₂ | - | 120 | 20 | 20 | <5 |
| Cu/SiO₂ | - | 120 | 20 | 20 | <5 |
| Ni/Al₂O₃ | 2.8 | 120 | 20 | 20 | 85 |
| Ni/TiO₂ | 2.8 | 120 | 20 | 20 | 70 |
| Ni/C | 2.8 | 120 | 20 | 20 | 65 |
Data extracted from Klausfelder, B., et al. (2022).[1][2]
Experimental Protocol: Synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole
This protocol describes the synthesis of a representative 3,4-dihydro-2H-pyrrole from its corresponding γ-nitro ketone.
Materials:
-
1-Nitro-2,4-diphenylbutan-4-one (0.2 mmol)
-
Ni/SiO₂ catalyst (4 mol% Ni, 2.8 wt% Ni on SiO₂)
-
Acetonitrile (MeCN), anhydrous (3 mL)
-
Molecular sieves (4 Å)
-
Hydrogen gas (H₂)
-
Autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
To a glass liner for the autoclave, add the 1-nitro-2,4-diphenylbutan-4-one (0.2 mmol), Ni/SiO₂ catalyst, a magnetic stir bar, and molecular sieves.
-
Add anhydrous acetonitrile (3 mL) to the liner.
-
Place the liner inside the autoclave and seal the reactor.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 20 bar with hydrogen gas.
-
Heat the reactor to 120 °C while stirring.
-
Maintain the reaction at 120 °C and 20 bar for 20 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the reactor, remove the glass liner, and filter the reaction mixture to remove the catalyst.
-
The solvent is removed in vacuo, and the crude product can be purified by column chromatography on silica gel to yield the desired 3,5-diphenyl-3,4-dihydro-2H-pyrrole.
Expected Yield: >99% (isolated yield)[1][3]
Substrate Scope
The developed nickel-catalyzed hydrogenative cyclization is applicable to a broad range of substrates, tolerating various functional groups.
| Entry | R¹ | R² | R³ | Time (h) | Yield (%) |
| 1 | Ph | H | Ph | 20 | >99 |
| 2 | 4-MeO-C₆H₄ | H | Ph | 20 | 94 |
| 3 | 4-Cl-C₆H₄ | H | Ph | 5 | >99 |
| 4 | 4-CF₃-C₆H₄ | H | Ph | 5 | 79 |
| 5 | Ph | H | 4-MeO-C₆H₄ | 20 | 91 |
| 6 | Ph | Me | Ph | 20 | 95 |
Data extracted from Klausfelder, B., et al. (2022).[1][3]
Alternative Route: Hydrogenation of Succinonitrile
The catalytic hydrogenation of succinonitrile is a potential direct route to 3,4-dihydro-2H-pyrrole. This transformation would proceed through the formation of 4-aminobutyronitrile, which could then undergo intramolecular cyclization. The resulting 2-iminopyrrolidine is a tautomer of 3,4-dihydro-2H-pyrrole.
While the hydrogenation of dinitriles using catalysts like Raney Nickel is a known industrial process, the selective synthesis of the cyclic imine is challenging.[4] The reaction often leads to the formation of primary diamines (e.g., putrescine from succinonitrile) or fully saturated heterocycles (pyrrolidine). The formation of cyclic byproducts is generally considered undesirable in these processes. To date, a detailed and optimized protocol for the selective synthesis of 3,4-dihydro-2H-pyrrole from succinonitrile via catalytic hydrogenation is not well-documented in the scientific literature.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3,4-dihydro-2H-pyrrole.
Potential Role in Signaling Pathways
Derivatives of 3,4-dihydro-2H-pyrrole are being investigated for their potential to modulate various signaling pathways in the context of drug development. The pyrrole scaffold is a common feature in many bioactive molecules. While specific signaling pathways for the parent 3,4-dihydro-2H-pyrrole are not extensively characterized, its derivatives are often designed to interact with protein kinases, a large family of enzymes that play crucial roles in cellular signaling.
Caption: Inhibition of a generic protein kinase signaling pathway.
Conclusion
The catalytic hydrogenative cyclization of γ-nitro ketones provides a robust and versatile method for the synthesis of a wide array of substituted 3,4-dihydro-2H-pyrroles. The use of an inexpensive and reusable nickel-on-silica catalyst makes this an attractive approach for both academic research and industrial applications. While the direct hydrogenation of succinonitrile presents a more atom-economical route, further research is required to develop selective catalytic systems that favor the formation of the desired cyclic imine over other reduction products. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals working with this important class of N-heterocycles.
References
- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
Applications of 5-Benzyl-3,4-dihydro-2H-pyrrole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a benzyl group at the 5-position can significantly influence the pharmacological profile of these compounds, offering opportunities for the development of novel therapeutic agents. This document provides an overview of the applications of 5-benzyl-3,4-dihydro-2H-pyrrole and its analogs, with a focus on their potential as anticancer agents. While direct research on the specific parent compound is limited, this note extrapolates from closely related derivatives to provide insights into its potential applications and methodologies for its study.
Anticancer Applications
Recent studies on derivatives of 3,4-dihydro-2H-pyrrole have highlighted their potential as antiproliferative agents. The metabolic cycle of L-proline, a key amino acid in cancer cell survival and proliferation, involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1][2] This suggests that synthetic analogs of this scaffold could interfere with proline metabolism, presenting a novel strategy for cancer therapy.
Quantitative Biological Data
The antiproliferative activity of several 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile and carboxylate derivatives, which are structurally related to the 5-benzyl scaffold, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized in the table below. It is important to note that these are for related structures and not this compound itself.
| Compound ID | R1 (at position 3) | R2 (at position 5) | Cell Line | IC50 (µM) | Reference |
| trans-4k | 4-Cl-Ph | 2-OH-4,6-(OMe)2-Ph | A549 (Lung) | 1.8 ± 0.2 | [1] |
| cis-4m | 3-F-4-Me-Ph | 2-OH-4,6-(OMe)2-Ph | MDA-MB-231 (Breast) | 4.2 ± 0.5 | [1] |
| cis-4m | 3-F-4-Me-Ph | 2-OH-4,6-(OMe)2-Ph | H1299 (Lung) | 6.5 ± 0.8 | [1] |
| cis-4m | 3-F-4-Me-Ph | 2-OH-4,6-(OMe)2-Ph | HT-29 (Colon) | 7.3 ± 0.9 | [1] |
Experimental Protocols
Synthesis of 3,4-dihydro-2H-pyrrole Derivatives
A common route for the synthesis of the 3,4-dihydro-2H-pyrrole core involves the cyclocondensation of enones with α-amino-nitriles or the cyclization of 2-amino-5-oxonitriles.[1][3] The following is a general protocol adapted from the literature for the synthesis of 3,5-disubstituted-3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be envisioned for the synthesis of a 5-benzyl analog by selecting the appropriate starting materials.
Protocol 1: Synthesis of 3,5-Disubstituted-3,4-dihydro-2H-pyrrole-2-carbonitriles
-
Michael Addition:
-
To a solution of an appropriate enone (e.g., a chalcone derivative which would yield the 3- and 5-substituents) in a suitable solvent such as pyridine, add [(diphenylmethylene)amino]acetonitrile.[1]
-
The reaction mixture is stirred under basic conditions (e.g., aqueous sodium hydroxide or solid CaO) at room temperature or with heating.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield the substituted 2-amino-5-oxonitrile.
-
-
Deprotection and Cyclization:
-
The purified 2-amino-5-oxonitrile is dissolved in a mixture of an organic solvent (e.g., diethyl ether or methanol) and an acid (e.g., 20% HCl or acetic acid).[1]
-
The mixture is stirred at room temperature to facilitate the removal of the diphenylmethylene protecting group and subsequent in situ cyclization.
-
The reaction is neutralized with a base (e.g., aqueous ammonia) and extracted with an organic solvent.[1]
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired 3,5-disubstituted-3,4-dihydro-2H-pyrrole-2-carbonitrile.[1]
-
In Vitro Antiproliferative Assay
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed human cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the cells for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Logical Workflow for the Synthesis of 3,4-dihydro-2H-pyrrole Derivatives
Caption: General synthetic workflow for 3,4-dihydro-2H-pyrrole derivatives.
Proposed Signaling Pathway: Interference with Proline Metabolism in Cancer
References
Application Notes and Protocols: 5-Benzyl-3,4-dihydro-2H-pyrrole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-benzyl-3,4-dihydro-2H-pyrrole, a versatile heterocyclic intermediate, in the synthesis of novel chemical entities for potential therapeutic applications. The inherent reactivity of the endocyclic imine functionality, coupled with the presence of the benzyl substituent, makes this scaffold a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 5-benzyl-1-pyrroline, belongs to the class of cyclic imines that are pivotal intermediates in the synthesis of a wide array of nitrogen-containing compounds, including substituted pyrrolidines and more complex fused heterocyclic systems. The pyrrolidine ring is a common motif in numerous natural products and pharmacologically active compounds. The benzyl group at the 5-position provides a lipophilic handle and can influence the stereochemical outcome of reactions, in addition to serving as a precursor for further functionalization.
This document outlines key synthetic transformations involving this compound, providing detailed experimental protocols for its application in the generation of molecular diversity.
Key Applications
The primary applications of this compound as a synthetic intermediate revolve around the reactivity of the imine bond. Two principal transformations are highlighted:
-
Reduction to 5-Benzylpyrrolidine: The reduction of the cyclic imine to the corresponding saturated pyrrolidine is a fundamental transformation. 5-Benzylpyrrolidine derivatives are prevalent in bioactive molecules and can serve as chiral ligands or key components of larger molecular scaffolds.
-
Cycloaddition Reactions: The imine can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of fused heterocyclic systems. This approach is instrumental in the construction of complex, three-dimensional molecules with potential biological activity.
Application 1: Reduction to 5-Benzylpyrrolidine
The reduction of this compound provides direct access to 2-benzylpyrrolidine, a valuable building block for a variety of applications, including the synthesis of alkaloid analogs and pharmaceutical candidates.
Experimental Protocol: Sodium Borohydride Mediated Reduction
This protocol describes the reduction of the imine functionality using sodium borohydride, a mild and selective reducing agent.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzylpyrrolidine.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Experimental Workflow
Application 2: 1,3-Dipolar Cycloaddition
This compound can act as a dipolarophile in [3+2] cycloaddition reactions with in situ generated nitrilimines. This reaction constructs a fused pyrazolidine-pyrrolidine bicyclic system, a scaffold with significant potential in medicinal chemistry.
Experimental Protocol: Cycloaddition with a Nitrilimine
This protocol describes a representative 1,3-dipolar cycloaddition reaction. The nitrilimine is generated in situ from the corresponding hydrazonoyl chloride.
Materials:
-
This compound
-
N'-(2,4-dibromophenyl)-4-chlorobenzohydrazonoyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and N'-(2,4-dibromophenyl)-4-chlorobenzohydrazonoyl chloride (1.0 mmol) in anhydrous THF (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the fused pyrrolo[1,2-b]pyrazole derivative.
Quantitative Data
| Parameter | Value |
| Substrate | This compound |
| Dipole Precursor | N'-(aryl)arylhydrazonoyl chloride |
| Base | Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~18 hours |
| Typical Yield | 70-85% |
Reaction Pathway
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of substituted pyrrolidines and complex heterocyclic systems. The protocols provided herein serve as a foundation for the exploration of its synthetic utility in the development of novel compounds for pharmaceutical and agrochemical research. The straightforward transformations of this intermediate allow for the rapid generation of molecular complexity from a readily accessible starting material.
Application Notes and Protocols for Multicomponent Reactions in Polysubstituted Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of widely utilized multicomponent reactions (MCRs) for the efficient synthesis of polysubstituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.[1] This document details the Hantzsch, van Leusen, and Paal-Knorr multicomponent reactions, offering insights into their substrate scope, reaction conditions, and detailed experimental protocols.
Introduction to Multicomponent Reactions for Pyrrole Synthesis
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials.[1] This approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced waste generation, and operational simplicity, making it a cornerstone of green chemistry and an efficient tool in drug discovery.[1] The synthesis of polysubstituted pyrroles, a key heterocyclic motif in pharmaceuticals, has greatly benefited from the development of novel MCRs.[1][2]
General Workflow for Multicomponent Pyrrole Synthesis
The following diagram outlines a typical workflow for developing and executing a multicomponent reaction for the synthesis of polysubstituted pyrroles.
Caption: General experimental workflow for multicomponent pyrrole synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classic MCR that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] This reaction is highly versatile and has been adapted for various applications, including solid-phase synthesis and the preparation of complex molecules.[4]
Data Presentation: Hantzsch Pyrrole Synthesis
| Entry | β-Ketoester | α-Haloketone | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Chloroacetone | NH₄OAc | - | Acetic Acid | 2 | 75 | [5] |
| 2 | Methyl acetoacetate | Phenacyl bromide | Aniline | - | Ethanol | 4 | 82 | [2] |
| 3 | Ethyl benzoylacetate | 2-Bromopropiophenone | Benzylamine | - | Methanol | 6 | 68 | [2] |
| 4 | Acetylacetone | 3-Chloro-2,4-pentanedione | Ammonium acetate | β-cyclodextrin | Water | 1 | 92 | [2] |
| 5 | Ethyl 4,4,4-trifluoroacetoacetate | 2-Bromo-1-phenylethanone | Methylamine | - | Dichloromethane | 12 | 78 | [2] |
Experimental Protocol: General Hantzsch Pyrrole Synthesis
Materials:
-
β-Ketoester (1.0 mmol)
-
α-Haloketone (1.0 mmol)
-
Amine or Ammonium salt (1.2 mmol)
-
Solvent (e.g., ethanol, acetic acid, 5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 mmol) and the amine or ammonium salt (1.2 mmol) in the chosen solvent (5-10 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the α-haloketone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure polysubstituted pyrrole.
Hantzsch Pyrrole Synthesis Mechanism
Caption: Mechanism of the Hantzsch pyrrole synthesis.
Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful three-component reaction that utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent.[6] This reaction typically involves the condensation of TosMIC with an α,β-unsaturated ketone (a Michael acceptor) and a base to yield 3,4-disubstituted pyrroles.[6]
Data Presentation: Van Leusen Pyrrole Synthesis
| Entry | Michael Acceptor | TosMIC Derivative | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Chalcone | TosMIC | NaH | DMSO/Ether | 2 | 85 | [7] |
| 2 | Ethyl cinnamate | TosMIC | K₂CO₃ | Acetonitrile | 5 | 78 | [6] |
| 3 | Benzylideneacetone | TosMIC | t-BuOK | THF | 3 | 92 | [6] |
| 4 | Acrylonitrile | TosMIC | DBU | Dichloromethane | 12 | 65 | [6] |
| 5 | Nitro-styrene | TosMIC | NaH | DMF | 4 | 88 | [6] |
Experimental Protocol: General Van Leusen Pyrrole Synthesis
Materials:
-
Michael acceptor (e.g., α,β-unsaturated ketone or ester) (1.0 mmol)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Base (e.g., NaH, K₂CO₃, t-BuOK) (1.2 mmol)
-
Anhydrous solvent (e.g., THF, DMSO, DMF) (10 mL)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 mmol) and the anhydrous solvent (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the Michael acceptor (1.0 mmol) and TosMIC (1.1 mmol) in the anhydrous solvent (5 mL).
-
Slowly add the solution of the Michael acceptor and TosMIC to the cooled suspension of the base via a syringe or dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrole.
Van Leusen Pyrrole Synthesis Mechanism
Caption: Mechanism of the Van Leusen pyrrole synthesis.
Paal-Knorr Multicomponent Synthesis
The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8] In its multicomponent variation, the 1,4-dicarbonyl compound can be generated in situ from simpler starting materials, further enhancing the efficiency of this transformation.[9]
Data Presentation: Paal-Knorr Multicomponent Synthesis
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Hexanedione | Aniline | - | Acetic acid | 1 | 95 | [8] |
| 2 | Acetonylacetone | Benzylamine | - | Sc(OTf)₃ | 0.5 | 98 | [10] |
| 3 | Phenacylacetone | p-Toluidine | - | Microwave, 120 °C | 0.25 | 89 | [9] |
| 4 | 2-Butene-1,4-dione | Ammonium formate | - | Pd/C, H₂ (transfer) | 3 | 85 | [9] |
| 5 | 1,4-Diphenyl-1,4-butanedione | Methylamine | - | I₂ | 6 | 90 | [11] |
Experimental Protocol: General Paal-Knorr Synthesis
Materials:
-
1,4-Dicarbonyl compound (1.0 mmol)
-
Primary amine or ammonium salt (1.1 mmol)
-
Solvent (e.g., ethanol, acetic acid, toluene) (10 mL)
-
(Optional) Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine or ammonium salt (1.1 mmol) in the chosen solvent (10 mL).
-
If required, add a catalytic amount of an acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the pure pyrrole derivative.
Paal-Knorr Synthesis Mechanism
References
- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles : Oriental Journal of Chemistry [orientjchem.org]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. imedpub.com [imedpub.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Derivatization of 5-benzyl-3,4-dihydro-2H-pyrrole for Bioactivity Screening
Topic: Derivatization of 5-benzyl-3,4-dihydro-2H-pyrrole for Bioactivity Screening
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,4-dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. The presence of a benzyl group at the 5-position provides a lipophilic anchor and potential for further aromatic interactions, making this compound an attractive starting point for the generation of compound libraries for bioactivity screening. This document provides detailed protocols for the derivatization of this core structure and subsequent screening for antiproliferative activity, a key area of interest for pyrroline derivatives.
Derivatization Strategies
The this compound core offers several positions for chemical modification, including the nitrogen atom (N1) and the carbon atoms of the pyrroline ring (C2, C3, and C4). Below are protocols for the N-acylation and C-acylation to generate a library of derivatives.
Experimental Workflow for Derivatization
Caption: General workflow for derivatization and screening.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the addition of an acyl group to the nitrogen atom of the pyrroline ring, a common strategy to introduce diverse functional groups and modulate the physicochemical properties of the molecule.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to obtain the pure N-acyl derivative.
Protocol 2: C-Acylation of this compound (Vilsmeier-Haack Reaction)
This protocol introduces a formyl group onto the pyrroline ring, likely at the electron-rich C2 or C3 position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium acetate solution
-
Ice bath
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCE to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Bioactivity Screening: Antiproliferative Assay
The synthesized derivatives can be screened for their potential as anticancer agents by evaluating their antiproliferative activity against various human cancer cell lines.
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multi-channel pipette
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to the desired final concentrations in the complete culture medium.
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Data Presentation
The antiproliferative activity of derivatized compounds is presented as IC₅₀ values. The following table provides example data for a series of hypothetical derivatives to illustrate the structure-activity relationship (SAR).
| Compound ID | R1 (N-Acyl) | R2 (C-substituent) | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 |
| Core | H | H | >100 | >100 |
| Deriv-01 | Acetyl | H | 75.4 | 82.1 |
| Deriv-02 | Benzoyl | H | 45.2 | 51.8 |
| Deriv-03 | 4-Cl-Benzoyl | H | 22.8 | 30.5 |
| Deriv-04 | H | 2-Formyl | 68.9 | 75.3 |
| Deriv-05 | Benzoyl | 2-Formyl | 15.7 | 21.4 |
Note: The data presented is hypothetical and for illustrative purposes only.
Potential Signaling Pathway
Derivatives of 3,4-dihydro-2H-pyrrole have been shown to exhibit antiproliferative activity, potentially through the modulation of cell cycle progression. Some studies on related heterocyclic compounds suggest an induction of G0/G1 phase cell cycle arrest. A possible mechanism could involve the p53-p21 axis, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest and apoptosis.
Caption: A potential signaling pathway for antiproliferative activity.
Conclusion
The this compound scaffold presents a versatile platform for the development of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for antiproliferative activity. The systematic exploration of the structure-activity relationships of these derivatives can lead to the identification of potent lead compounds for further drug development.
Application Notes and Protocols for Paal-Knorr Synthesis of N-Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole scaffold in a wide array of pharmacologically active compounds.[3][4] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of N-substituted pyrrole derivatives, catering to the needs of researchers in both academic and industrial settings.
Introduction
The synthesis of N-substituted pyrroles via the Paal-Knorr reaction involves the acid-catalyzed condensation of a 1,4-diketone with a primary amine, leading to the formation of the pyrrole ring through a dehydrative cyclization process.[2][3] The versatility of this reaction allows for a wide range of substituents on both the dicarbonyl compound and the amine, making it a highly adaptable method for generating diverse libraries of pyrrole derivatives.[2] Recent advancements have focused on developing more environmentally friendly and efficient protocols, including the use of heterogeneous catalysts, microwave-assisted synthesis, and solvent-free conditions.[5][6][7]
Mechanism of the Paal-Knorr Pyrrole Synthesis
The reaction mechanism initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, which is then attacked by the primary amine to form a hemiaminal intermediate.[2] Subsequently, the nitrogen atom of the hemiaminal attacks the second carbonyl group, leading to a cyclic intermediate.[1] A series of dehydration steps then occur to yield the final aromatic N-substituted pyrrole.[8] The rate-determining step is typically the initial ring formation.[1]
General Reaction Scheme:
Caption: General overview of the Paal-Knorr synthesis of N-substituted pyrroles.
Comparative Data of Synthetic Protocols
The following table summarizes various conditions and outcomes for the Paal-Knorr synthesis of N-substituted pyrroles, allowing for easy comparison of different methodologies.
| Starting Materials | Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| 2,5-Hexanedione, various primary amines | CATAPAL 200 (alumina), solvent-free, conventional heating | 45 min | 60 °C | 68-97 | [3] |
| 2,5-Dimethoxytetrahydrofuran, various amines | Iodine (5 mol%), solvent-free, microwave | 1-5 min | Not specified | 85-95 | [5] |
| 2,5-Dimethoxytetrahydrofuran, various amines | Iron(III) chloride, water | 10-30 min | Room Temperature | 80-95 | [9] |
| 2,5-Hexanedione, various amines | N-Bromosuccinimide, microwave | 8 min | Not specified | High | [10] |
| β-Ketoesters (leading to 1,4-diketones), various amines | Acetic acid, microwave | 2-10 min | 120-150 °C | 65-89 | [10][11] |
| 2,5-Hexanedione, various amines | Catalyst and solvent-free, stirring | 1-24 h | Room Temperature | Excellent | [7] |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Alumina (Conventional Heating)
This protocol is based on the use of CATAPAL 200, a commercially available alumina, as a recyclable heterogeneous catalyst.[3] This method is distinguished by its operational simplicity, high yields, and reduced reaction times under solvent-free conditions.[3]
Materials:
-
2,5-Hexanedione (1 mmol)
-
Primary amine (1 mmol)
-
CATAPAL 200 (50 mg)
-
Ethyl acetate
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and CATAPAL 200 (50 mg).
-
Heat the reaction mixture at 60 °C with stirring for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Separate the catalyst by centrifugation and filtration.
-
Wash the catalyst with toluene (2 x 1 mL) and ethanol (2 x 1 mL), and dry under vacuum for reuse.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Workflow for Protocol 1:
Caption: Experimental workflow for the alumina-catalyzed Paal-Knorr synthesis.
Protocol 2: Microwave-Assisted Synthesis using Iodine Catalyst
This protocol utilizes microwave irradiation in the presence of a catalytic amount of molecular iodine under solvent-free conditions, leading to excellent yields in a very short reaction time.[5]
Materials:
-
2,5-Dimethoxytetrahydrofuran (1 mmol)
-
Primary amine (1 mmol)
-
Iodine (5 mol%)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe vessel, mix 2,5-dimethoxytetrahydrofuran (1 mmol), the primary amine (1 mmol), and iodine (5 mol%).
-
Place the vessel in a microwave reactor and irradiate for 1-5 minutes (power and time may need optimization depending on the specific reactants and microwave unit).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the reaction mixture in dichloromethane.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if required.
Logical Relationship in Protocol 2:
Caption: Key stages of the microwave-assisted Paal-Knorr synthesis.
Applications in Drug Development
The pyrrole nucleus is a key structural motif in numerous pharmaceuticals. Notable examples include Atorvastatin (a lipid-lowering agent), Sunitinib (an anticancer drug), and Ketorolac (a non-steroidal anti-inflammatory drug).[4][12] The Paal-Knorr synthesis provides a reliable and versatile platform for the synthesis of novel pyrrole-containing compounds, enabling the exploration of new chemical space in the quest for more effective and safer therapeutic agents. The ability to readily modify the substituents on the pyrrole ring allows for systematic structure-activity relationship (SAR) studies, which are crucial in the drug development process. The development of greener and more efficient synthetic methodologies, such as those highlighted in this document, further enhances the utility of the Paal-Knorr reaction in a pharmaceutical research setting.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Unit 3 Pyrrole | PDF [slideshare.net]
- 5. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,4-Disubstituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2,4-disubstituted pyrroles utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions.[1][2][3]
Introduction
Pyrrole scaffolds are of immense importance in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[2][3][4] The development of efficient and sustainable synthetic methods for substituted pyrroles is, therefore, a key area of research. Microwave-assisted synthesis has emerged as a powerful tool in this endeavor, offering rapid and efficient heating that can accelerate reaction rates and improve outcomes.[2][3][5] This application note focuses on well-established methods for pyrrole synthesis, including the Paal-Knorr, Hantzsch, and Van Leusen reactions, adapted for microwave irradiation to produce 2,4-disubstituted pyrroles.
Advantages of Microwave-Assisted Synthesis
The application of microwave energy in the synthesis of pyrrole derivatives offers several key benefits:
-
Reduced Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.[2][3][6]
-
Increased Yields: Microwave heating can lead to higher product yields by minimizing the formation of side products.[1][2]
-
Milder Conditions: In some cases, microwave-assisted synthesis allows for the use of less harsh reagents and solvents, contributing to greener chemistry protocols.[2]
-
Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to more consistent and reproducible results.
Data Summary of Microwave-Assisted Synthesis of Substituted Pyrroles
The following table summarizes various microwave-assisted methods for the synthesis of substituted pyrroles, with a focus on conditions that can be adapted for 2,4-disubstituted products.
| Reaction Type | Starting Materials | Catalyst/Solvent | Microwave Conditions | Yield (%) | Reference |
| Paal-Knorr | 1,4-Diketones and primary amines | Acetic acid | 120–150 °C, 2–10 min | 65–89 | Minetto et al. (2005)[2] |
| Paal-Knorr | 2,5-Hexanedione and primary amines | N-Bromosuccinimide (NBS), solvent-free | Not specified | Good | Andoh-Baidoo et al. (2011)[2] |
| Paal-Knorr | 2,5-Dimethoxytetrahydrofuran and amines | Mn(NO₃)₂·4H₂O, solvent-free | 120 °C, 20 min | High | Rohit et al. (2021)[2] |
| Hantzsch | α-Bromoacetophenones, ethyl acetoacetate, primary amines | Solvent- and catalyst-free | 500 W irradiation | Good | Zhao and co-workers[7] |
| Van Leusen | α,β-Unsaturated ketones and TosMIC | Base (e.g., NaH) | Not specified (can be adapted for microwave) | Moderate to excellent | Van Leusen et al.[8][9] |
| Piloty-Robinson | Hydrazine and an aldehyde | Not specified | Not specified | Moderate to good | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,4-Disubstituted Pyrroles
This protocol is a general procedure adapted from the work of Minetto et al. for the synthesis of polysubstituted pyrroles, which can be applied to 2,4-disubstituted analogs by selecting the appropriate 1,4-diketone.[1][2]
Materials:
-
Substituted 1,4-diketone
-
Primary amine
-
Glacial acetic acid
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 1,4-diketone (1.0 mmol), the primary amine (1.2 mmol), and glacial acetic acid (2.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 120 °C and 150 °C for a duration of 2 to 10 minutes. The optimal time and temperature will depend on the specific substrates used.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Hantzsch Pyrrole Synthesis
This protocol is a solvent-free adaptation of the Hantzsch synthesis, which can be used to generate polysubstituted pyrroles and can be tailored for 2,4-disubstituted products.[7]
Materials:
-
α-Halo ketone (e.g., phenacyl bromide)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Primary amine
-
Pressurized microwave vial
-
Microwave synthesizer
Procedure:
-
In a pressurized microwave vial, combine the α-halo ketone (1.0 mmol), β-ketoester (1.0 mmol), and the primary amine (1.2 mmol).
-
Seal the vial securely.
-
Place the vial in the microwave reactor and irradiate at 500 W. The reaction time will need to be optimized for the specific substrates but is typically in the range of minutes.
-
After completion, cool the reaction vessel to room temperature.
-
Dissolve the resulting mixture in a suitable organic solvent.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles.[9][11] This protocol can be adapted for microwave heating to accelerate the reaction.
Materials:
-
α,β-Unsaturated ketone (chalcone derivative)
-
p-Tolylsulfonylmethyl isocyanide (TosMIC)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., DMSO)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol) and TosMIC (1.0 mmol) in anhydrous DMSO (1.5 mL).
-
Carefully add the base (e.g., NaH, 1.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time. Optimization of these parameters is crucial for successful synthesis.
-
After the reaction, cool the vial to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
General Workflow for Microwave-Assisted Pyrrole Synthesis
References
- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 2. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyl-3,4-dihydro-2H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-benzyl-3,4-dihydro-2H-pyrrole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Low or no product yield is observed. What are the potential causes and how can I improve the yield?
Potential Causes:
-
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrate.
-
Improper Reaction Conditions: Temperature, pressure, or reaction time may not be suitable.
-
Poor Quality Reagents: Starting materials or solvents may be impure or contain moisture.
-
Side Reactions: Formation of unwanted byproducts can consume starting materials.
Solutions:
-
Catalyst Screening: Experiment with different catalysts. For the hydrogenative cyclization of a nitro ketone precursor, a Nickel-on-Silica (Ni/SiO₂) catalyst has been shown to be effective.[1]
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For the Ni/SiO₂ catalyzed hydrogenation/cyclization, temperatures up to 120°C have been shown to improve yield.[1]
-
Hydrogen Pressure: Vary the hydrogen pressure. A pressure of 20 bar H₂ has been used successfully in related syntheses.[1]
-
Solvent: The choice of solvent is critical. Acetonitrile (MeCN) has been demonstrated to provide higher yields compared to other solvents like methylcyclohexane (MCH), toluene, or THF in the hydrogenative cyclization method.[1]
-
-
Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Use freshly distilled solvents and properly stored starting materials.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction progress and identify the optimal reaction time, preventing prolonged reaction times that can lead to side product formation.
Q2: The reaction is slow or does not go to completion. How can I increase the reaction rate?
Potential Causes:
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.
-
Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the contact between the catalyst and reactants.
Solutions:
-
Increase Temperature: As mentioned, increasing the temperature can significantly enhance the reaction rate. For the Ni/SiO₂ catalyzed synthesis of 3,4-dihydro-2H-pyrroles, increasing the temperature from 100°C to 120°C resulted in a notable yield improvement.[1]
-
Increase Catalyst Loading: A higher catalyst loading can accelerate the reaction. However, an excessive amount may lead to increased side reactions. Optimization is key. A 4 mol% Ni loading has been found to be optimal in certain cases.[1]
-
Efficient Stirring: Ensure vigorous stirring, especially in heterogeneous reactions, to maximize the surface area contact between the catalyst and the reactants.
Q3: I am observing the formation of significant side products. How can I minimize them?
Potential Causes:
-
Over-reduction: In hydrogenative methods, the pyrroline ring can be further reduced to a pyrrolidine.
-
Polymerization: The product or starting materials may be unstable under the reaction conditions, leading to polymerization.
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to the presence of amino ketone byproducts.
Solutions:
-
Control of Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction or degradation of the product.
-
Milder Reaction Conditions: If possible, use milder temperatures and pressures to reduce the likelihood of side reactions.
-
Choice of Catalyst: A highly selective catalyst can minimize the formation of unwanted byproducts. The Ni/SiO₂ catalyst has been shown to be selective for the desired 3,4-dihydro-2H-pyrrole product.[1]
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
Potential Causes:
-
Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.
-
Product Instability: The product may be unstable on silica gel.
-
Residual Catalyst: Traces of the metal catalyst may remain in the product.
Solutions:
-
Column Chromatography: Flash column chromatography is a common purification method. A gradient elution with a solvent system like hexanes and ethyl acetate can be effective.
-
Crystallization/Precipitation: In some cases, the product can be induced to precipitate or crystallize from a suitable solvent mixture. For a related compound, a mixture of dichloromethane and hexanes was used to precipitate the product.[2] Sonication can aid in this process.[2]
-
Filtration: If the product is a solid and impurities are soluble in a specific solvent, filtration can be a simple and effective purification step.
-
Removal of Catalyst: For heterogeneous catalysts, simple filtration after the reaction is usually sufficient. For homogeneous catalysts, specific workup procedures may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A prevalent and versatile method is the hydrogenative cyclization of a γ-nitro ketone precursor. This precursor can be synthesized through a multicomponent reaction involving a ketone, an aldehyde (in this case, benzaldehyde), and a nitroalkane. The subsequent hydrogenation and intramolecular cyclization, often catalyzed by a heterogeneous catalyst like Ni/SiO₂, yields the desired 3,4-dihydro-2H-pyrrole.[1]
Q2: What are the key reaction parameters to control for optimizing the yield?
The most critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. As detailed in the troubleshooting guide, screening these parameters is essential for achieving high yields.
Q3: How can I prepare the γ-nitro ketone precursor for the synthesis of this compound?
The γ-nitro ketone precursor is typically synthesized via an aldol condensation followed by a Michael addition. For this compound, this would involve the reaction of a suitable ketone, benzaldehyde, and a nitroalkane.
Q4: Are there alternative synthetic methods for 3,4-dihydro-2H-pyrroles?
Yes, other methods include the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles that can be further converted.[3] The Paal-Knorr synthesis is a classical method for preparing pyrroles and can sometimes be adapted for pyrroline synthesis.[4]
Quantitative Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a representative 3,5-diphenyl-3,4-dihydro-2H-pyrrole, which serves as a model for the synthesis of 5-benzyl-substituted analogues.
Table 1: Optimization of Reaction Conditions for 3,5-diphenyl-3,4-dihydro-2H-pyrrole Synthesis [1]
| Entry | Solvent | Temperature (°C) | Ni Catalyst (mol%) | H₂ Pressure (bar) | Yield (%) |
| 1 | MCH | 100 | 3 | 20 | 39 |
| 2 | Toluene | 100 | 3 | 20 | 45 |
| 3 | THF | 100 | 3 | 20 | 23 |
| 4 | Dioxane | 100 | 3 | 20 | 28 |
| 5 | MeCN | 100 | 3 | 20 | 71 |
| 6 | MeCN | 100 | 4 | 20 | 85 |
| 7 | MeCN | 110 | 4 | 20 | 92 |
| 8 | MeCN | 120 | 4 | 20 | 96 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydrogenative Cyclization of a γ-Nitro Ketone Precursor
This protocol is adapted from the general procedure for the synthesis of 3,4-dihydro-2H-pyrroles.[1]
Step 1: Synthesis of the γ-Nitro Ketone Precursor
(Detailed protocol for the synthesis of the specific nitro ketone precursor for this compound would need to be developed based on standard organic synthesis methodologies.)
Step 2: Hydrogenative Cyclization
-
To a pressure reactor, add the γ-nitro ketone precursor (0.2 mmol, 1.0 equiv) and the Ni/SiO₂ catalyst (4 mol% Ni).
-
Add anhydrous acetonitrile (3 mL).
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 20 bar with hydrogen.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain these conditions for 20 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3,4-Dihydro-2H-Pyrrole Intermediates
Welcome to the technical support center for the purification of 3,4-dihydro-2H-pyrrole intermediates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of N-heterocyclic compounds.
Troubleshooting Guides
This section provides troubleshooting guidance for common purification issues encountered with 3,4-dihydro-2H-pyrrole intermediates.
Issue 1: Poor Separation or Co-elution of Impurities during Column Chromatography
Question: I am having difficulty separating my target 3,4-dihydro-2H-pyrrole intermediate from impurities using silica gel column chromatography. The spots on the TLC plate are very close, or I observe significant co-elution. What can I do?
Answer:
Poor separation during silica gel chromatography is a frequent challenge. Here are several strategies to improve the resolution:
-
Optimize the Solvent System: A systematic approach to solvent system selection is crucial.
-
Polarity Adjustment: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are retained too strongly, increase the polarity.
-
Solvent Selectivity: If simple polarity adjustments fail, changing the solvent system entirely can be effective. Consider switching from a standard hexane/ethyl acetate system to one with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[1]
-
TLC Analysis: Before running a column, thoroughly screen different solvent systems using TLC to find the one that provides the best separation between your product and the impurities.
-
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.
-
Alumina: Alumina can be a good alternative to silica gel, especially for basic compounds like many 3,4-dihydro-2H-pyrrole derivatives. It is available in neutral, acidic, and basic forms. Neutral or basic alumina is often a good starting point.
-
Florisil®: This is a magnesium silicate-based adsorbent that can offer different selectivity compared to silica gel and alumina.[1]
-
-
Deactivation of Silica Gel: 3,4-Dihydro-2H-pyrroles can be sensitive to the acidic nature of standard silica gel, leading to degradation or tailing.[2][3] Deactivating the silica gel can mitigate these issues.
-
Triethylamine Wash: Pre-treating the silica gel with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) can neutralize acidic sites.
-
Water Deactivation: Adding a small percentage of water to the silica gel can also reduce its activity.
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then sharpen the elution of your more polar product.
Issue 2: Product Decomposition on Silica Gel
Question: My 3,4-dihydro-2H-pyrrole intermediate appears to be degrading during column chromatography. I see new spots on the TLC of my collected fractions that were not in the crude material. How can I prevent this?
Answer:
Degradation on silica gel is a common problem for sensitive compounds, including some 3,4-dihydro-2H-pyrrole intermediates. Here are some troubleshooting steps:
-
Confirm Instability: First, confirm that your compound is indeed unstable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If new spots appear, your compound is likely degrading.
-
Use a Deactivated Stationary Phase: As mentioned in the previous section, deactivating the silica gel with triethylamine or water can prevent degradation caused by acidic sites.
-
Switch to a Less Acidic Stationary Phase: Alumina (neutral or basic) or Florisil® are good alternatives that are less acidic than silica gel.[1]
-
Minimize Contact Time: Work quickly. Do not let the compound sit on the column for an extended period. A faster flow rate during chromatography can help, but this may compromise separation. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Consider Alternative Purification Methods: If chromatography on any stationary phase leads to decomposition, other purification techniques should be explored.
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative.
-
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be effective.
-
Acid-Base Extraction: If your intermediate has a basic nitrogen atom, an acid-base extraction can be used to separate it from neutral impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH or NaHCO3) and the product re-extracted into an organic solvent.
-
Issue 3: Difficulty in Separating Diastereomers
Question: My synthesis produces a mixture of diastereomers of a 3,4-dihydro-2H-pyrrole derivative, and I am struggling to separate them by column chromatography. What are my options?
Answer:
Separating diastereomers can be challenging as they often have very similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard flash chromatography for separating diastereomers. Both normal-phase and reverse-phase HPLC can be explored. Chiral stationary phases can sometimes resolve diastereomers as well.
-
Recrystallization: In some cases, one diastereomer may be less soluble in a particular solvent system, allowing for its selective crystallization.[4] Experiment with a variety of solvents to find one that preferentially crystallizes one of the diastereomers.
-
Chemical Derivatization: It may be possible to derivatize the mixture of diastereomers with a chiral resolving agent to form new diastereomeric derivatives that are more easily separated by chromatography or crystallization. After separation, the resolving agent can be cleaved to yield the pure diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 3,4-dihydro-2H-pyrrole intermediates?
A1: Common impurities can include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Side Products: Depending on the synthetic route, side products can form. For example, in syntheses involving the cyclization of 2-amino-5-oxonitriles, by-products such as esters and amides can be formed if the reaction is carried out in the presence of alcohol or water under acidic conditions.[4]
-
Aromatized Product: The 3,4-dihydro-2H-pyrrole ring can sometimes aromatize to the corresponding pyrrole, especially under harsh conditions or in the presence of an oxidizing agent.
-
Polymerization Products: Some intermediates may be prone to polymerization, especially if they are unstable.
Q2: Can you provide a general protocol for recrystallizing a 3,4-dihydro-2H-pyrrole intermediate?
A2: While the optimal conditions will be compound-specific, here is a general protocol for single-solvent recrystallization:[5][6][7][8][9]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) on a small scale.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q3: What analytical techniques are best for assessing the purity of my 3,4-dihydro-2H-pyrrole intermediate?
A3: A combination of techniques is often best for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of purity and to screen for appropriate column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Can help to identify the molecular weights of impurities.
-
Elemental Analysis: Can confirm the elemental composition of your purified product.
Data Presentation
The following table provides hypothetical examples of how different purification methods could affect the yield and purity of a 3,4-dihydro-2H-pyrrole intermediate. Actual results will vary depending on the specific compound and impurities.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Silica Gel Chromatography (Hexane/EtOAc) | 85% | 95% | 70% | Some tailing observed. |
| Alumina Chromatography (DCM/MeOH) | 85% | 98% | 80% | Sharper peaks and better separation than silica. |
| Recrystallization (Ethanol/Water) | 85% | >99% | 60% | Highly pure material, but lower yield due to solubility losses. |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the purification of 3,4-dihydro-2H-pyrrole intermediates.
Caption: A general workflow for the purification of 3,4-dihydro-2H-pyrrole intermediates.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.chem960.com [m.chem960.com]
- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. amherst.edu [amherst.edu]
Technical Support Center: Synthesis of 5-Benzyl-3,4-dihydro-2H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-benzyl-3,4-dihydro-2H-pyrrole, also known as 2-benzyl-1-pyrroline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: Low or no yield of the desired 3-(phenylacetyl)-N-vinylpyrrolidin-2-one intermediate in the first step.
Possible Causes:
-
Inactive Sodium Hydride: The sodium hydride (NaH) used to deprotonate N-vinylpyrrolidin-2-one may be old or have been improperly stored, leading to reduced activity.
-
Wet Solvents or Reagents: The presence of moisture will quench the sodium hydride and the enolate intermediate, preventing the acylation reaction. Reagent-grade toluene should be dried over 4 Å molecular sieves.[1]
-
Improper Reaction Temperature: The reaction to form the enolate and subsequent acylation requires heating. If the temperature is too low, the reaction rate will be significantly reduced.
-
Inefficient Stirring: Sodium hydride is a suspension, and efficient stirring is crucial for the reaction to proceed.
Suggested Solutions:
-
Use fresh, unopened sodium hydride or wash the mineral oil from commercial NaH with dry hexanes before use.
-
Ensure all glassware is thoroughly dried, and use anhydrous solvents. Distill N-vinylpyrrolidin-2-one and ethyl phenylacetate before use to remove any moisture.
-
Maintain the reaction at reflux as per established protocols for similar syntheses.[2]
-
Use a mechanical stirrer to ensure efficient mixing of the heterogeneous reaction mixture.
Question 2: The presence of a significant amount of a high-boiling point byproduct, likely from self-condensation of ethyl phenylacetate.
Possible Cause:
-
Slow Addition of the Ester/N-vinylpyrrolidin-2-one Mixture: If the mixture of ethyl phenylacetate and N-vinylpyrrolidin-2-one is added too slowly to the heated sodium hydride suspension, the ester can undergo a Claisen-type self-condensation reaction.
Suggested Solution:
-
Ensure a steady and appropriate addition rate of the reactant mixture to the refluxing sodium hydride suspension to favor the desired cross-acylation reaction.
Question 3: Incomplete hydrolysis of the 3-(phenylacetyl)-N-vinylpyrrolidin-2-one intermediate during the second step.
Possible Causes:
-
Insufficient Acid Concentration or Reaction Time: The hydrolysis and cyclization require strong acidic conditions and sufficient time to go to completion.
-
Low Reaction Temperature: The hydrolysis and cyclization are typically carried out at reflux. A lower temperature will result in a slower reaction rate.
Suggested Solutions:
-
Use a sufficiently concentrated acid solution (e.g., 6 N HCl) and ensure the reaction is refluxed for the recommended time (e.g., 4 hours).[2]
-
Maintain the reaction mixture at a vigorous reflux to ensure the reaction goes to completion.
Question 4: Formation of polymeric material during the synthesis.
Possible Cause:
-
Radical Polymerization of N-vinylpyrrolidin-2-one: The vinyl group of N-vinylpyrrolidin-2-one can be susceptible to polymerization under certain conditions, such as the presence of radical initiators or high temperatures for extended periods. N-vinylpyrrolidin-2-one is known to be used in the synthesis of polymers.[3][4]
Suggested Solution:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical polymerization.
-
Avoid excessively high temperatures or prolonged reaction times in the first step.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common and effective method is analogous to the synthesis of 2-phenyl-1-pyrroline.[1] This two-step process involves:
-
The acylation of N-vinylpyrrolidin-2-one with an ester of phenylacetic acid, such as ethyl phenylacetate, in the presence of a strong base like sodium hydride to form the intermediate, 3-(phenylacetyl)-N-vinylpyrrolidin-2-one.
-
The acidic hydrolysis and cyclization of the intermediate to yield this compound.
Q2: What are the expected yields for this type of synthesis?
Q3: How can the final product be purified?
A3: The final product, this compound, is typically a liquid at room temperature. Purification can be achieved by distillation under reduced pressure.[1] For the analogous 2-phenyl-1-pyrroline, distillation at 1-3 mm Hg with a boiling point of 75-85 °C was effective.[1]
Q4: Can other esters be used in place of ethyl phenylacetate?
A4: Yes, this synthetic method is amenable to various aromatic and aliphatic esters, allowing for the synthesis of a range of 2-substituted 1-pyrrolines.[1]
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Alkyl-1-Pyrrolines via the N-Vinylpyrrolidin-2-one Method.[1]
| Entry | Ester | Intermediate Yield (%) | Final Product Yield (%) |
| 1 | Phenylacetyl Ethyl Ester | Not Reported | Not Reported |
| 2 | Phenylmethyl Ester | 99 | 73 |
| 3 | Methyl Decanoate | 99 | 81 |
| 4 | Methyl 4-(Benzyloxy)butanoate | 96 | 95 |
| 5 | Methyl Isobutyrate | 99 | 98 |
| 6 | Methyl Pivalate | 99 | 98 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Phenylacetyl)-N-vinylpyrrolidin-2-one (Intermediate)
This protocol is adapted from the synthesis of 3-benzoyl-N-vinylpyrrolidin-2-one.[2]
-
Equip a dry, three-necked, round-bottomed flask with a mechanical stirrer, an addition funnel, and a reflux condenser under an inert atmosphere.
-
Charge the flask with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Heat the stirred suspension to reflux.
-
Slowly add a mixture of freshly distilled N-vinylpyrrolidin-2-one (1.0 equivalent) and ethyl phenylacetate (1.0 equivalent).
-
Continue heating at reflux for 10 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is adapted from the synthesis of 2-phenyl-1-pyrroline.[2]
-
Equip a three-necked, round-bottomed flask with a mechanical stirrer, an addition funnel, and a short-path distillation head.
-
Charge the flask with 6 N hydrochloric acid and heat to reflux.
-
Dissolve the crude 3-(phenylacetyl)-N-vinylpyrrolidin-2-one intermediate in a minimal amount of tetrahydrofuran (THF).
-
Slowly add the THF solution to the refluxing acid, collecting the THF via the distillation head.
-
After the addition is complete, remove the distillation head, attach a reflux condenser, and heat the solution at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH) until the solution is alkaline.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of potential side reactions in the synthesis.
References
Technical Support Center: Optimization of Catalyst Loading for Nickel-Catalyzed Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for nickel-catalyzed cyclization reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cyclized Product
Question: My nickel-catalyzed cyclization reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a nickel-catalyzed cyclization can stem from several factors, ranging from catalyst activity to reaction conditions. Below is a systematic guide to diagnosing and resolving this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Catalyst Quality: Ensure the nickel precatalyst, such as Ni(COD)₂, is of high purity and has been stored under an inert atmosphere to prevent oxidation. Older or improperly stored catalysts can exhibit reduced activity. Consider purchasing a new batch or purifying the existing one. |
| 2. In situ Catalyst Generation: If generating the active Ni(0) catalyst in situ from a Ni(II) salt and a reductant (e.g., Zn, Mn), ensure the reductant is activated and the reaction conditions are suitable for efficient reduction. | |
| Sub-optimal Catalyst Loading | 1. Insufficient Catalyst: The catalyst loading may be too low to achieve a reasonable reaction rate. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the yield improves. |
| 2. Catalyst Inhibition: High concentrations of the catalyst can sometimes lead to side reactions or catalyst aggregation, inhibiting the desired transformation. If you are using a high catalyst loading, try reducing it. | |
| Improper Reaction Conditions | 1. Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Try increasing the temperature in increments of 10-20 °C. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| 2. Solvent: The choice of solvent is crucial. Ensure the solvent is anhydrous and degassed. Common solvents for nickel catalysis include toluene, THF, and dioxane. Consider screening different solvents. | |
| 3. Ligand Effects: The ligand plays a critical role in stabilizing the nickel catalyst and influencing its reactivity and selectivity. If using a ligand, ensure it is pure and used in the correct stoichiometry relative to the nickel precursor. Consider screening different ligands (e.g., phosphines, N-heterocyclic carbenes). | |
| Substrate-Related Issues | 1. Substrate Purity: Impurities in the starting material can poison the catalyst. Purify the substrate before use. |
| 2. Functional Group Intolerance: Certain functional groups on the substrate may be incompatible with the nickel catalyst. Review the literature for the compatibility of your substrate's functional groups with the chosen catalytic system. | |
| Presence of Inhibitors | 1. Oxygen/Moisture: Nickel(0) catalysts are highly sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere (e.g., using a Schlenk line or in a glovebox) with anhydrous and degassed solvents and reagents. |
| 2. Additives: Some additives can inhibit the reaction. For instance, the cyclooctadiene (COD) ligands from Ni(COD)₂ can sometimes act as competitive inhibitors.[1] |
Troubleshooting Workflow for Low Yield:
Caption: A flowchart for troubleshooting low-yield nickel-catalyzed cyclization reactions.
Issue 2: Low Selectivity and Formation of Side Products
Question: My reaction is producing a mixture of the desired cyclized product and significant side products. How can I improve the selectivity?
Answer:
Low selectivity in nickel-catalyzed cyclizations often points to competing reaction pathways. The formation of side products such as dimers, oligomers, or isomers can be influenced by catalyst loading, ligands, and reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Dimerization/Oligomerization | High concentration of starting material or catalyst. | Decrease the concentration of the reaction. A slower addition of the substrate can also be beneficial. |
| β-Hydride Elimination Products | Ligand choice, geometry of the intermediate. | The choice of ligand can significantly influence the propensity for β-hydride elimination. Using bulky N-heterocyclic carbene (NHC) ligands can sometimes inhibit this pathway. |
| Isomerization of Alkenes | The catalytic system may promote isomerization of double bonds in the substrate or product. | Modifying the ligand or lowering the reaction temperature can sometimes suppress isomerization. |
| Incomplete Cyclization | The final reductive elimination step is slow compared to other pathways. | Changing the ligand to one that promotes reductive elimination can be effective. Phosphine ligands, for example, can influence the outcome of the reaction. |
Optimizing for Selectivity:
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact selectivity. It is crucial to screen a range of catalyst concentrations to find the optimal balance.
-
Ligand Tuning: The electronic and steric properties of the ligand are paramount for controlling selectivity. Electron-donating and sterically bulky ligands can favor different pathways compared to electron-poor and less bulky ones.
-
Temperature Control: Reaction temperature can influence the relative rates of competing reaction pathways. A lower temperature may favor the desired product if the activation energy for the side reaction is higher.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a nickel-catalyzed cyclization?
A1: A good starting point for many nickel-catalyzed cyclizations is 5-10 mol% of the nickel precatalyst. The optimal loading can vary significantly depending on the specific reaction, substrate, and ligand used. It is often necessary to screen different loadings to find the best conditions.[2]
Q2: How does catalyst loading affect the reaction time and yield?
A2: Generally, increasing the catalyst loading can lead to a shorter reaction time and a higher yield, up to a certain point. However, beyond an optimal concentration, higher loadings may not significantly improve the yield and can even lead to the formation of byproducts or catalyst decomposition.
Q3: My Ni(COD)₂ is old and has changed color. Can I still use it?
A3: Ni(COD)₂ is an air- and moisture-sensitive reagent that should be a yellow crystalline solid. If it has changed color (e.g., to green or brown), it has likely decomposed and will have significantly lower activity. It is recommended to use a fresh batch or purify the old one by recrystallization under an inert atmosphere.
Q4: What is the role of a ligand in optimizing catalyst loading?
A4: Ligands stabilize the nickel catalyst, modulate its reactivity and selectivity, and can prevent catalyst aggregation and decomposition. The choice of ligand can allow for lower catalyst loadings to be used effectively. For example, the use of N-heterocyclic carbene (NHC) ligands has been shown to improve the efficiency of some Ni-catalyzed cycloadditions, allowing for lower catalyst loadings and milder reaction conditions.
Q5: Can I set up a nickel-catalyzed reaction on the benchtop?
A5: Due to the air sensitivity of most Ni(0) catalysts, it is highly recommended to use air-free techniques, such as a Schlenk line or a glovebox, for the best results.[1][3] While some air-stable Ni(II) precatalysts are available, the active Ni(0) species is generally air-sensitive.
Data Presentation: Catalyst Loading Optimization
The following tables summarize quantitative data on the effect of catalyst loading on yield and reaction time for representative nickel-catalyzed cyclization reactions.
Table 1: Effect of Ni(COD)₂ Loading on an Intramolecular [3+2+2] Cycloaddition
| Entry | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 10 | 24 | rt | 85 |
| 2 | 10 | 2 | 40 | 83 |
| 3 | 5 | 2 | 40 | 81 |
Data adapted from a study by Mascareñas and co-workers on the intramolecular cycloaddition of an alkynylidenecyclopropane.[2]
Table 2: General Impact of Catalyst Loading on Reaction Parameters
| Catalyst Loading | Typical Effect on Yield | Typical Effect on Reaction Time | Potential Negative Effects of High Loading |
| Low (< 2 mol%) | Often low or no conversion | Very long | - |
| Moderate (2-10 mol%) | Generally good to excellent | Moderate | - |
| High (> 10 mol%) | May not significantly increase; can decrease | Short | Increased side products, catalyst aggregation, higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Nickel Catalyst Loading in an Intramolecular Cyclization
This protocol describes a general method for screening catalyst loading for a nickel-catalyzed intramolecular cyclization using a Schlenk line for an inert atmosphere.
Materials and Equipment:
-
Nickel precatalyst (e.g., Ni(COD)₂)
-
Ligand (if required)
-
Substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flasks and line
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A general workflow for optimizing catalyst loading in a nickel-catalyzed cyclization.
Step-by-Step Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum.
-
Purge the Schlenk line with inert gas. A typical setup involves a dual manifold for vacuum and inert gas.[1][3]
-
Ensure all solvents are anhydrous and degassed by methods such as freeze-pump-thaw or sparging with inert gas.
-
-
Reaction Setup (Example for 3 parallel reactions):
-
In a glovebox or under a positive flow of inert gas, add the desired amount of nickel precatalyst to three separate Schlenk flasks (e.g., 2.5 mol%, 5 mol%, and 10 mol%).
-
If using a solid ligand, add it to the flasks at the appropriate stoichiometry.
-
Seal the flasks, remove from the glovebox (if used), and attach to the Schlenk line.
-
Evacuate and backfill each flask with inert gas three times.
-
-
Reagent Addition:
-
Dissolve the substrate in the anhydrous, degassed solvent in a separate Schlenk flask to create a stock solution.
-
Using a syringe, transfer the required volume of the substrate stock solution to each of the reaction flasks containing the catalyst.
-
If the ligand is a liquid, it can be added via syringe at this stage.
-
-
Running the Reaction:
-
Place the flasks in an oil bath pre-heated to the desired reaction temperature.
-
Stir the reactions vigorously.
-
Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the flasks to room temperature.
-
Quench the reaction by carefully adding a few drops of water or a saturated solution of NH₄Cl.
-
Expose the reaction mixture to air and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite or silica gel to remove the nickel salts.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product for each reaction.
-
Analyze the purity and characterize the product by NMR spectroscopy and mass spectrometry.
-
Compare the results to determine the optimal catalyst loading.
-
Simplified Nickel Catalytic Cycle Diagram
Caption: A simplified representation of a nickel-catalyzed cyclization pathway.
References
Technical Support Center: Stability of 1-Pyrroline Compounds in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-pyrroline and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with these compounds in acidic environments.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My 1-pyrroline compound appears to be degrading rapidly in an acidic solution (pH < 6.8). What is the likely cause?
A1: 1-Pyrroline and its derivatives contain an imine functional group, which is susceptible to acid-catalyzed hydrolysis. Below its pKa of approximately 6.8, the 1-pyrroline nitrogen is protonated, forming a more reactive iminium cation.[1] This cation is readily attacked by water, leading to ring-opening and the formation of 4-aminobutanal. This initial degradation product can then undergo further reactions, including polymerization. In concentrated solutions, 1-pyrroline exists in equilibrium with its trimer, which can also be reactive.[1][2]
Q2: I am observing a decrease in the volatility and characteristic odor of my 1-pyrroline solution as I lower the pH. Is this related to degradation?
A2: Not necessarily directly, but it is a related chemical phenomenon. The volatility of 1-pyrroline is highly dependent on pH.[1][2][3] The neutral form of 1-pyrroline is significantly more volatile than its protonated form.[1] When you lower the pH below the pKa of 6.8, the equilibrium shifts towards the non-volatile protonated form.[1] This leads to a dramatic decrease in the compound's presence in the headspace and, consequently, a reduction in its perceived odor. While this is not degradation itself, the conditions that lead to protonation also facilitate acid-catalyzed hydrolysis, as mentioned in Q1.
Q3: What are the expected degradation products of 1-pyrroline in acidic media?
A3: The primary and most well-understood degradation pathway for 1-pyrroline in acidic media is hydrolysis of the imine bond. This reaction leads to the formation of 4-aminobutanal. Following this initial ring-opening, the resulting aminoaldehyde can be unstable and may participate in subsequent reactions, such as self-condensation or polymerization, leading to the formation of oligomeric or polymeric materials. The characterization of these secondary degradation products is complex and not extensively documented in the literature. For substituted 1-pyrrolines, the initial hydrolysis product will be a substituted 4-aminobutanal derivative.
Q4: How can I minimize the degradation of my 1-pyrroline compound during experiments in acidic conditions?
A4: To minimize degradation, consider the following strategies:
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Chemical degradation rates generally decrease with temperature.
-
Concentration: Use dilute solutions of your 1-pyrroline compound whenever possible. In dilute solutions (<1,000 ppm), 1-pyrroline exists predominantly as the more stable monomer.[1] The more reactive trimer form is more prevalent in concentrated solutions.[1][2]
-
Inert Atmosphere: If feasible, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon). This can help prevent potential oxidative degradation pathways.
-
Stabilizing Agents: For certain derivatives, such as the flavor compound 2-acetyl-1-pyrroline, stabilization through complexation with agents like zinc halides or cyclodextrins has been reported.[4] While this is specific to certain derivatives, it highlights a potential strategy for enhancing stability.
-
pH Control: If your experimental design allows, working at a pH closer to neutral (but still within your required range) will slow down the rate of acid-catalyzed hydrolysis.
Q5: What analytical techniques are suitable for monitoring the stability of 1-pyrroline compounds in my experiments?
A5: Several analytical techniques can be employed to monitor the stability of 1-pyrroline:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds like 1-pyrroline. You can monitor the decrease of the parent compound's peak over time. The characteristic mass-to-charge ratios (m/z) for the 1-pyrroline monomer and trimer are 69 and 207, respectively.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is well-suited for monitoring the degradation of less volatile 1-pyrroline derivatives and for observing the appearance of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the degradation of 1-pyrroline in real-time.[2] You can observe the disappearance of characteristic proton signals of the parent compound and the appearance of new signals from degradation products.
Data Presentation
While specific kinetic data for the degradation of the parent 1-pyrroline across a range of acidic pH values and temperatures is not extensively available in the literature, the following table summarizes the general stability profile based on available information. Researchers should determine the precise degradation kinetics for their specific compound and conditions.
| Parameter | Condition | Expected Stability | Rationale |
| pH | pH < 4 | Low | Strong acid catalysis leads to rapid hydrolysis of the imine bond. |
| pH 4-6 | Moderate to Low | Hydrolysis rate is still significant due to protonation below the pKa. | |
| pH 6-6.8 | Moderate | Approaching the pKa, the concentration of the protonated, more reactive form decreases. | |
| Temperature | Elevated Temperature (>40°C) | Low | Increased temperature accelerates the rate of chemical reactions, including hydrolysis. |
| Room Temperature (20-25°C) | Moderate | Degradation occurs, but at a slower rate than at elevated temperatures. | |
| Refrigerated (4°C) | High | Low temperatures significantly slow down degradation kinetics. | |
| Concentration | High (>10,000 ppm) | Low | Higher prevalence of the more reactive trimer form.[1] |
| Low (<1,000 ppm) | Moderate to High | Predominantly exists as the more stable monomer.[1] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the stability of 1-pyrroline compounds. It is crucial to adapt these protocols to your specific compound, available equipment, and experimental goals.
Protocol 1: Stability Assessment of a 1-Pyrroline Compound using HPLC-UV
Objective: To quantify the degradation of a 1-pyrroline derivative over time at a specific acidic pH and temperature.
Methodology:
-
Buffer Preparation: Prepare a buffer solution at the desired acidic pH (e.g., pH 4.0 using a citrate buffer). Ensure the buffer components do not interfere with the analysis.
-
Stock Solution Preparation: Prepare a stock solution of your 1-pyrroline compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Initiation: In a thermostated vessel at the desired temperature, add a known volume of the acidic buffer. At time zero (t=0), spike in a small volume of the stock solution to achieve the desired final concentration.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching (if necessary): Immediately neutralize the aliquot with a small amount of a suitable base to stop further acid-catalyzed degradation.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) that provides good separation of your parent compound from any potential degradation products.
-
Detection: Use a UV detector set to the wavelength of maximum absorbance for your compound.
-
Quantification: Create a calibration curve using standards of your 1-pyrroline compound of known concentrations. Calculate the concentration of the parent compound remaining at each time point.
-
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., half-life).
Protocol 2: Identification of Degradation Products using GC-MS
Objective: To identify the volatile degradation products of 1-pyrroline in an acidic solution.
Methodology:
-
Reaction Setup: Prepare a solution of 1-pyrroline in an acidic aqueous medium (e.g., dilute HCl) in a sealed vial.
-
Incubation: Incubate the vial at a controlled temperature for a specified period to allow for degradation to occur.
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that separates the volatile components.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-300).
-
-
Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and to the known mass spectrum of 1-pyrroline. Look for the appearance of new peaks corresponding to potential degradation products.
Visualizations
The following diagrams illustrate key concepts related to the stability of 1-pyrroline in acidic media.
Caption: Degradation pathway of 1-pyrroline in acidic media.
Caption: A logical workflow for addressing stability issues.
References
- 1. On the chemistry of 1-pyrroline in solution and in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the chemistry of 1-pyrroline in solution and in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and stabilization of 2-acetyl-1-pyrroline | IDEALS [ideals.illinois.edu]
Technical Support Center: Scale-Up Synthesis of 5-Benzyl-3,4-dihydro-2H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-benzyl-3,4-dihydro-2H-pyrrole. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: A prevalent and scalable method for the synthesis of 5-substituted 3,4-dihydro-2H-pyrroles is the intramolecular cyclization of γ-amino ketones. For this compound, this involves the synthesis of a 1-amino-5-phenylpentan-2-one precursor, followed by an acid- or base-catalyzed cyclization to form the target cyclic imine.
Q2: What are the primary challenges when scaling up the synthesis from lab to pilot plant?
A2: The main challenges include:
-
Exothermic Reaction Control: The cyclization step can be exothermic, and inefficient heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and impurity formation.
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction progress and a broader impurity profile.
-
Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at a larger scale due to longer reaction times or temperature variations.
-
Product Isolation and Purification: The purification of the final product via distillation can be challenging due to its boiling point and potential for thermal degradation. Azeotropic removal of water can also be more complex at scale.
Q3: How does the choice of catalyst impact the scale-up process?
A3: The catalyst choice is critical. For acid-catalyzed cyclization, homogeneous acids like hydrochloric or sulfuric acid are effective but can lead to corrosion and require neutralization during workup, generating significant salt waste. Heterogeneous acid catalysts, such as acidic resins, can simplify purification but may have lower activity and require optimization of reaction conditions to ensure efficient conversion at a larger scale.
Q4: What are the key safety considerations for this synthesis at scale?
A4: Key safety considerations include:
-
Thermal Runaway: The potential for an exothermic reaction requires careful thermal management and a robust cooling system for the reactor.
-
Pressure Build-up: The formation of volatile byproducts or a rapid increase in reaction temperature can lead to pressure build-up in a closed system.
-
Handling of Reagents: Proper personal protective equipment (PPE) and engineering controls are necessary for handling acidic or basic catalysts and organic solvents.
Troubleshooting Guide
Low Yield
Q: My reaction yield has dropped significantly after scaling up from 10 g to 1 kg. What are the likely causes?
A: A drop in yield upon scale-up is a common issue. Consider the following potential causes and solutions:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor temperature control. An uncontrolled temperature rise can promote side reactions, such as polymerization or decomposition of the starting material or product.
-
Solution: Implement a more gradual addition of reagents, improve reactor cooling, and consider using a solvent with a higher boiling point to better manage the reaction temperature.
-
-
Inadequate Mixing: Poor mixing can lead to localized areas of high reactant concentration, which can also favor the formation of byproducts.
-
Solution: Increase the agitation speed, and ensure the impeller design is appropriate for the reactor geometry and reaction mass viscosity.
-
-
Incomplete Conversion: The reaction time may need to be adjusted for a larger scale.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC) to determine the optimal reaction time for complete conversion.
-
High Impurity Levels
Q: I am observing a new, significant impurity in my crude product at the pilot scale that was negligible in the lab. How can I identify and mitigate this?
A: The appearance of new or increased levels of impurities is often related to changes in reaction conditions at scale.
-
Potential Impurities: Common impurities can arise from side reactions such as:
-
Over-alkylation or Dimerization: Resulting from localized high concentrations of starting materials.
-
Decomposition Products: Due to extended reaction times or excessive temperatures.
-
Residual Starting Materials: From incomplete reaction.
-
-
Identification: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods (NMR, MS).
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Re-evaluate the reaction temperature, concentration, and addition rates.
-
Purification Method: The purification method may need to be adapted for the new impurity profile. Consider a multi-step purification process, such as a combination of distillation and crystallization.
-
Purification Difficulties
Q: I am struggling to achieve the desired purity of >99% for this compound via distillation at the 10 kg scale. What can I do?
A: Distillation at a larger scale presents unique challenges.
-
Azeotropic Mixtures: If water is present, it can form an azeotrope with the product or solvent, making complete removal by simple distillation difficult.
-
Solution: Consider using a Dean-Stark apparatus for azeotropic removal of water during the reaction or employing a drying agent before distillation.
-
-
Thermal Stability: The product may be susceptible to degradation at its boiling point, especially during a prolonged distillation at a large scale.
-
Solution: Use vacuum distillation to lower the boiling point of the product. Ensure the residence time in the reboiler is minimized.
-
-
Fractional Distillation: If impurities have close boiling points to the product, simple distillation will be ineffective.
-
Solution: Employ fractional distillation with a packed column to improve separation efficiency.
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) - Initial | Pilot Scale (1 kg) - Optimized |
| Reactant Concentration | 1.0 M | 1.0 M | 0.8 M |
| Reaction Temperature | 80°C | 80-95°C (exotherm) | 75°C (controlled) |
| Addition Time | 30 minutes | 30 minutes | 2 hours |
| Reaction Time | 4 hours | 6 hours | 5 hours |
| Crude Yield | 92% | 75% | 89% |
| Purity (by GC) | 95% | 85% | 94% |
| Major Impurity | 1.5% | 8.0% | 2.5% |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis via intramolecular cyclization of a γ-amino ketone.
Step 1: Synthesis of 1-(benzylamino)-5-phenylpentan-2-one
-
To a solution of 1-bromo-5-phenylpentan-2-one (24.1 g, 100 mmol) in acetonitrile (200 mL) is added benzylamine (21.4 g, 200 mmol).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (250 mL) and washed with water (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude γ-amino ketone.
Step 2: Intramolecular Cyclization
-
The crude 1-(benzylamino)-5-phenylpentan-2-one is dissolved in toluene (300 mL).
-
p-Toluenesulfonic acid monohydrate (1.9 g, 10 mmol) is added, and the flask is equipped with a Dean-Stark apparatus.
-
The mixture is heated to reflux for 4 hours, with azeotropic removal of water.
-
The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield during scale-up.
Technical Support Center: Paal-Knorr Pyrrole Condensation
Welcome to the technical support center for the Paal-Knorr pyrrole condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to byproduct formation, and to provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Paal-Knorr pyrrole condensation in a question-and-answer format.
Question 1: My reaction is producing a significant amount of a non-polar byproduct, and the overall yield of the desired pyrrole is low. What is the likely identity of this byproduct and how can I prevent its formation?
Answer: The most common non-polar byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative . This occurs when the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration without reacting with the amine.
Causes and Solutions:
-
Excessively Acidic Conditions: The formation of furans is particularly favored at a low pH (< 3).[1][2] The Paal-Knorr pyrrole synthesis should be conducted under neutral or weakly acidic conditions to favor the nucleophilic attack of the amine.[1]
-
Troubleshooting:
-
If using a strong acid catalyst (e.g., HCl, H₂SO₄), reduce the amount of catalyst or switch to a weaker acid like acetic acid.[1][2]
-
Monitor the pH of your reaction mixture if possible.
-
Consider using Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite clay, silica sulfuric acid) which can promote the reaction under milder conditions.[2][3]
-
-
-
Slow Reaction with Amine: If the amine is not sufficiently nucleophilic or is present in a low concentration, the competing furan formation can become more prominent.
Question 2: My reaction is sluggish and gives a low yield, with a significant amount of unreacted starting materials remaining. How can I improve the reaction rate and conversion?
Answer: Low reactivity can be due to several factors, including the nature of the reactants and suboptimal reaction conditions. Traditionally, the Paal-Knorr synthesis can be slow and require prolonged heating.[4][5]
Causes and Solutions:
-
Insufficiently Reactive Amine: Aromatic amines with electron-withdrawing groups are less nucleophilic and may react slowly.[2][3]
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time. However, be aware that this might lead to degradation of sensitive substrates.[4][5]
-
Employ a more active catalyst to facilitate the condensation (see Table 1 for catalyst options).
-
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
-
-
-
Steric Hindrance: Bulky substituents on the 1,4-dicarbonyl compound or the amine can slow down the reaction.
-
Troubleshooting:
-
Higher temperatures and longer reaction times may be required.
-
Screening a variety of catalysts may be necessary to find one that is effective for the sterically hindered substrates.
-
-
Question 3: After workup, I have a complex mixture of products that is difficult to purify. What are the possible side products besides the furan?
Answer: While furan is the most commonly cited byproduct, other side reactions can lead to a complex product mixture.
Potential Byproducts and their Prevention:
-
Incomplete Reaction Intermediates: The reaction proceeds through a hemiaminal intermediate, which then cyclizes and dehydrates.[7] If the reaction does not go to completion, these intermediates (e.g., 2,5-dihydroxytetrahydropyrrole derivatives) may be present.
-
Troubleshooting: Ensure sufficient reaction time and/or temperature to drive the dehydration steps to completion. The use of a dehydrating agent can also be beneficial.
-
-
Degradation Products: As the Paal-Knorr reaction can require harsh conditions like prolonged heating in acid, your starting materials or the pyrrole product may decompose, especially if they contain sensitive functional groups.[3][4][5]
-
Self-Condensation of Starting Material: Although less common for 1,4-dicarbonyls compared to 1,3-dicarbonyls, intramolecular aldol-type reactions of the dicarbonyl compound are theoretically possible, though they would lead to strained ring systems and are generally not favored.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Paal-Knorr pyrrole synthesis?
A1: The reaction is best carried out under neutral to weakly acidic conditions. Strongly acidic conditions (pH < 3) should be avoided as they promote the formation of furan byproducts.[1][2]
Q2: Can I use secondary amines in the Paal-Knorr reaction?
A2: No, the Paal-Knorr pyrrole synthesis requires ammonia or a primary amine. The nitrogen atom of the amine needs to have two hydrogen atoms that are ultimately lost as water during the aromatization to form the pyrrole ring.
A3: Yes, analogs of 1,4-dicarbonyl compounds such as their acetals or ketals can be used.[3] Additionally, some modern synthetic routes generate the 1,4-dicarbonyl in situ followed by the Paal-Knorr condensation.
Q4: How can I monitor the progress of my Paal-Knorr reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (the 1,4-dicarbonyl and the amine) to track the disappearance of reactants and the appearance of the more non-polar pyrrole product. A UV lamp is typically used for visualization.
Q5: What are some common purification techniques for the resulting pyrrole?
A5: The purification method will depend on the properties of the specific pyrrole. Common techniques include:
-
Column chromatography: This is a very effective method for separating the pyrrole from unreacted starting materials and byproducts.
-
Recrystallization: If the pyrrole is a solid, recrystallization from a suitable solvent can be a simple and efficient way to obtain a pure product.
-
Distillation: For liquid pyrroles, distillation (often under reduced pressure) can be used for purification.
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield of the Paal-Knorr pyrrole condensation, thereby minimizing byproduct formation. The following table summarizes the yields obtained for the synthesis of 1-(4-methylphenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and p-toluidine under various catalytic conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | None | 60 | 45 min | 47 | [10] |
| CATAPAL 200 (Alumina) | None | 60 | 45 min | 96 | [10] |
| Fe³⁺-montmorillonite | Toluene | Reflux | 3 h | 95 | [2] |
| Silica Sulfuric Acid | None | Room Temp | 3 min | 98 | [2] |
| Saccharin | Methanol | Room Temp | 30 min | - | [2] |
| Sc(OTf)₃ (1 mol%) | None | 60 | 10 min | 98 | [11] |
| I₂ | None | Room Temp | 1 h | - | [2] |
| β-Cyclodextrin | Water | 60 | 24 h | - | [12] |
Note: The table presents data for a specific reaction to allow for comparison. Yields will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis using a Catalyst
This is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,4-dicarbonyl compound (1.0 eq).
-
Solvent Addition (if applicable): If a solvent is used, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Amine Addition: Add the primary amine or a solution of ammonia (1.0 - 1.2 eq).
-
Catalyst Addition: Add the chosen catalyst (e.g., 1-10 mol% for Lewis acids, or a specified weight for solid catalysts).
-
Reaction: Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off and wash with a suitable organic solvent.
-
If the reaction was performed in a solvent, it may be removed under reduced pressure.
-
Perform an aqueous workup to remove any water-soluble components. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation to obtain the pure pyrrole.
Visualizations
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organic chemistry - Regioselectivity of deprotonation of 1,4-dicarbonyl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. html.rhhz.net [html.rhhz.net]
Technical Support Center: Controlling Diastereoselectivity in the Synthesis of 3,5-Disubstituted-3,4-dihydro-2H-Pyrroles
Welcome to the technical support center for the synthesis of 3,5-disubstituted-3,4-dihydro-2H-pyrroles (also known as Δ¹-pyrrolines). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the diastereoselectivity of their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,5-disubstituted-3,4-dihydro-2H-pyrroles, focusing on achieving the desired diastereomer.
Q1: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereomeric ratio (d.r.)?
A1: Low diastereoselectivity is a common challenge. Several factors can influence the stereochemical outcome of the cyclization reaction. Here are key parameters to investigate:
-
Reaction Temperature: Temperature can significantly impact the selectivity. Lower temperatures (e.g., 0 °C) often favor the kinetic product, while higher temperatures may lead to the thermodynamic product. It is crucial to determine which diastereomer is the kinetic and which is the thermodynamic product for your specific substrate.[1][2][3][4]
-
Solvent Choice: The polarity of the solvent can dramatically affect diastereoselectivity. A change in solvent can alter the transition state energies of the competing diastereomeric pathways. Systematic screening of solvents with varying polarities (e.g., acetonitrile, benzene, dichloromethane) is recommended.[5]
-
Base or Catalyst System: The choice of base or catalyst is critical. For reactions involving a Michael addition followed by cyclization, the base used to generate the initial nucleophile can influence the stereochemistry of the addition and subsequent cyclization. For phase-transfer catalysis (PTC) conditions, the structure of the PTC itself can play a role in the stereochemical outcome.[6][7]
-
Reaction Time: In cases where one diastereomer can equilibrate to the other, the reaction time will be a critical factor. Shorter reaction times may favor the kinetic product, while longer reaction times could allow for equilibration to the more stable thermodynamic product.
Q2: I am trying to synthesize the trans-diastereomer, but the cis-diastereomer is the major product. What should I try?
A2: To favor the formation of the trans-diastereomer, consider the following adjustments:
-
Acid Conditions for Cyclization: The cyclization of the intermediate 2-amino-5-oxonitrile to the final 3,4-dihydro-2H-pyrrole can be influenced by the acidic conditions used for the removal of protecting groups and subsequent cyclization. Using a stronger acid like 20% HCl in diethyl ether/methanol may favor the formation of the trans product.[6][8]
-
Thermodynamic Control: If the trans isomer is the thermodynamically more stable product, running the reaction at a higher temperature for a longer duration might favor its formation by allowing the initial kinetic product to equilibrate.[2]
Q3: Conversely, how can I favor the formation of the cis-diastereomer?
A3: To preferentially obtain the cis-diastereomer:
-
Milder Acid Conditions: Employing milder acidic conditions for the cyclization step, such as acetic acid in water, has been shown to favor the formation of the cis-diastereomer in certain systems.[6][8]
-
Kinetic Control: If the cis isomer is the kinetically favored product, conducting the reaction at lower temperatures and for shorter durations can increase its proportion in the final product mixture.[1][2][3]
Q4: Does the substitution pattern on the aromatic rings of my precursors affect the diastereoselectivity?
A4: Yes, the electronic nature of the substituents on the aryl groups can influence the reaction. Strong electron-withdrawing groups (e.g., nitro groups) on the chalcone precursor may stabilize the transition state of the initial Michael addition, potentially affecting the diastereoselectivity of this key step.[6] Conversely, strong electron-donating groups might alter the reaction profile and selectivity.
Q5: What is the role of a phase-transfer catalyst (PTC) in controlling diastereoselectivity?
A5: In solid-liquid phase-transfer catalysis, the catalyst (e.g., a quaternary ammonium salt) facilitates the reaction between reactants in different phases. The structure of the PTC can influence the stereochemical environment of the reaction. The catalyst's cation can form an ion pair with the anionic intermediate, and the steric and electronic properties of the catalyst can direct the approach of the electrophile, thereby influencing the diastereoselectivity of the product.[7][9][10][11]
Data Presentation: Diastereomeric Ratios Under Various Conditions
The following tables summarize quantitative data on the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, highlighting the effect of reaction conditions on the diastereomeric ratio (d.r.).
Table 1: Influence of Reaction Conditions on the Diastereomeric Ratio of 2-Amino-5-oxonitriles (Precursors to Dihydropyrroles) [6]
| Entry | Ar¹ Substituent | Ar² Substituent | Method¹ | Diastereomeric Ratio (anti:syn)² |
| 1 | 4-Cl | Ph | A | 100:0 |
| 2 | 4-Br | Ph | A | 100:0 |
| 3 | 4-(CH₃)₂N | Ph | A | 100:0 |
| 4 | 4-NO₂ | Ph | A | 85:15 |
| 5 | 2-Cl | Ph | A | 100:0 |
| 6 | 2-Br | Ph | A | 100:0 |
| 7 | 3-Py | Ph | A | 70:30 |
| 8 | Ph | 4-CH₃O | B | 100:0 |
| 9 | Ph | 4-Cl | B | 100:0 |
| 10 | Ph | 4-Br | B | 100:0 |
¹ Method A: 33% NaOH, CH₃CN, 0 °C. Method B: 33% NaOH, TEBA, C₆H₆, r.t., 10 min. ² Determined by ¹H NMR of the crude product.
Table 2: Cyclization Conditions to Favor cis or trans 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [6][8]
| Precursor (Diastereomeric Mixture) | Cyclization Conditions | Major Product |
| anti/syn mixture | 20% HCl, (C₂H₅)₂O, MeOH, r.t. | trans |
| anti/syn mixture | CH₃COOH, H₂O, r.t. | cis |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of trans-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [6][8]
-
Michael Addition: To a solution of the appropriate arylmethyleneacetophenone (1 mmol) and [(diphenylmethylene)amino]acetonitrile (1 mmol) in acetonitrile (10 mL) at 0 °C, add 33% aqueous NaOH (0.5 mL). Stir the mixture at 0 °C for the appropriate time (typically 1-3 hours, monitor by TLC).
-
Work-up of Intermediate: After completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. The crude 2-amino-5-oxonitrile can be purified by recrystallization or column chromatography if necessary.
-
Cyclization: Dissolve the crude or purified 2-amino-5-oxonitrile intermediate in a mixture of 20% HCl, diethyl ether, and methanol. Stir the solution at room temperature until the deprotection and cyclization are complete (monitor by TLC).
-
Final Work-up: Neutralize the reaction mixture with aqueous NH₃ and extract the product with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.
Protocol 2: General Procedure for the Synthesis of cis-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [6][8]
-
Michael Addition: Follow step 1 as described in Protocol 1.
-
Work-up of Intermediate: Follow step 2 as described in Protocol 1.
-
Cyclization: Dissolve the crude or purified 2-amino-5-oxonitrile intermediate in a mixture of acetic acid and water. Stir the solution at room temperature until the cyclization is complete (monitor by TLC).
-
Final Work-up: Neutralize the reaction mixture with aqueous NH₃ and extract the product with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.
Visualizations
The following diagrams illustrate key concepts in controlling the diastereoselectivity of 3,5-disubstituted-3,4-dihydro-2H-pyrrole synthesis.
Caption: Experimental workflow for diastereoselective synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Technical Support Center: Pyrrole Polymerization under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrrole polymerization under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic medium typically used for pyrrole polymerization?
An acidic medium is often employed to catalyze the polymerization of pyrrole. The acid protonates the pyrrole monomer, which can then react with other unprotonated pyrrole monomers to initiate and propagate the polymer chain.[1] The presence of acid can also influence the conductivity of the resulting polypyrrole.[2]
Q2: What is the general mechanism of pyrrole polymerization in an acidic environment?
The polymerization of pyrrole in an acidic medium is generally accepted to proceed via an oxidative process. The key steps are:
-
Initiation: Oxidation of the pyrrole monomer to form a radical cation.
-
Propagation: Coupling of two radical cations to form a dimer, followed by deprotonation. This dimer is then re-oxidized and couples with other oxidized monomers or oligomers, leading to chain growth.[3]
-
Termination: The polymerization process can be terminated through various side reactions or when the reactants are consumed.
Q3: What are the common side reactions or degradation pathways I should be aware of?
A significant side reaction to be aware of is overoxidation . This occurs when the formed polypyrrole is exposed to excessively high potentials or strong oxidizing conditions for a prolonged period.[4][5] Overoxidation leads to the incorporation of oxygen-containing functional groups into the polymer backbone, which disrupts conjugation and significantly reduces the polymer's conductivity and electroactivity.[4][5] In highly acidic solutions, acid-catalyzed trimerization of pyrrole can also occur, leading to ill-defined and non-conductive products.[6]
Q4: How does the choice of acid affect the polymerization process and the final product?
The type of acid used can influence several aspects of the polymerization and the properties of the resulting polypyrrole. The acid's anion can act as a dopant, becoming incorporated into the polymer structure and affecting its electrical conductivity.[7] The acid's strength (pKa) will also determine the pH of the reaction medium, which in turn affects the polymerization rate and the potential for side reactions.[3]
Troubleshooting Guide
Problem 1: Low or no polymer yield.
Q: I am not getting any polypyrrole precipitate, or the yield is very low. What could be the issue?
A: Several factors could be contributing to a low polymer yield. Consider the following:
-
Insufficient Oxidant: The molar ratio of the oxidant to the pyrrole monomer is a critical parameter. A low oxidant concentration may not be sufficient to initiate and sustain the polymerization.[8]
-
Inappropriate Temperature: The reaction temperature plays a crucial role. Excessively high temperatures can sometimes lead to side reactions or degradation of the polymer.[7][9] Conversely, a very low temperature might slow down the reaction rate significantly.
-
Incorrect pH: While acidic conditions are generally required, an extremely low pH (highly acidic) can sometimes lead to the formation of non-polymeric products or passivate the electrode surface in electropolymerization.[6]
-
Monomer Purity: Ensure that the pyrrole monomer is pure and free from inhibitors. Distillation of the monomer before use is often recommended.
Problem 2: The resulting polypyrrole has poor conductivity.
Q: My polypyrrole sample shows very low electrical conductivity. How can I improve it?
A: Poor conductivity is a common issue and can be addressed by optimizing several experimental parameters:
-
Overoxidation: This is a primary cause of low conductivity.[4][5] Avoid using excessively high concentrations of the oxidant or applying high potentials for extended periods during electropolymerization.
-
Dopant Choice: The nature of the dopant anion, often from the acid used, significantly impacts conductivity. Larger, more charge-diffuse anions can sometimes lead to higher conductivity.[7]
-
Reaction Temperature: Lower reaction temperatures (e.g., 0-5 °C) have been shown to produce polypyrrole with higher conductivity.[7][8]
-
Polymer Morphology: The physical structure of the polymer plays a role in its conductivity. Factors that influence morphology include the solvent, the presence of surfactants, and the polymerization rate.[10]
Problem 3: The polypyrrole film is brittle and has poor mechanical properties.
Q: The polypyrrole film I synthesized is very brittle and flakes off the substrate easily. What can I do to improve its mechanical properties?
A: The mechanical integrity of polypyrrole films can be enhanced by:
-
Controlling the Polymerization Rate: A slower, more controlled polymerization rate can lead to the formation of more uniform and mechanically robust films.[6] This can be achieved by lowering the temperature or the concentration of the oxidant.
-
Using Additives: The incorporation of plasticizers or the formation of composites with other polymers can improve the flexibility and adhesion of the polypyrrole film.
-
Optimizing Electropolymerization Parameters: In electropolymerization, the choice of solvent, electrolyte, and the electrochemical deposition method (e.g., potentiostatic, galvanostatic, or potentiodynamic) can significantly affect the film's morphology and mechanical properties.[11]
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Polypyrrole Yield and Resistance.
| Reaction Temperature (°C) | Yield (%) | Resistance (Ω) |
| 0 | 66 | 0.12 |
| 10 | 62 | 0.15 |
| 20 | 58 | 0.20 |
| 30 | 53 | 0.28 |
Data adapted from a study optimizing polypyrrole synthesis. The specific experimental conditions, such as monomer and oxidant concentrations, will influence these values.[7][8]
Table 2: Influence of Oxidant to Monomer Molar Ratio on Polypyrrole Yield and Resistance.
| n(Oxidant)/n(Pyrrole) | Yield (%) | Resistance (Ω) |
| 1 | 45 | 0.55 |
| 2 | 58 | 0.30 |
| 3 | 64 | 0.18 |
| 4 | 66 | 0.12 |
Data represents a general trend observed in chemical oxidative polymerization of pyrrole. The specific oxidant used was FeCl3.[8]
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of Pyrrole
This protocol describes a general procedure for the chemical synthesis of polypyrrole powder.
Materials:
-
Pyrrole (monomer)
-
Ferric chloride (FeCl₃) (oxidant)
-
Hydrochloric acid (HCl) (acidic medium)
-
Methanol
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of pyrrole in deionized water.
-
Separately, prepare a 0.2 M aqueous solution of FeCl₃.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the FeCl₃ solution to the pyrrole solution while stirring continuously. The molar ratio of FeCl₃ to pyrrole should be approximately 2:1.
-
Adjust the pH of the reaction mixture to approximately 1 by adding a few drops of concentrated HCl.
-
Continue stirring the mixture in the ice bath for 2 hours. A black precipitate of polypyrrole will form.
-
Collect the precipitate by filtration.
-
Wash the polypyrrole powder sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the polypyrrole powder in a vacuum oven at 60 °C for 24 hours.[12]
Visualizations
Caption: Oxidative polymerization mechanism of pyrrole.
Caption: Troubleshooting workflow for low polypyrrole yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idosi.org [idosi.org]
- 11. mdpi.com [mdpi.com]
- 12. ijert.org [ijert.org]
Technical Support Center: Solvent Screening for Optimal 3,4-Dihydro-2H-Pyrrole Reaction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 3,4-dihydro-2H-pyrroles through effective solvent screening.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4-dihydro-2H-pyrroles and suggests solvent-related strategies to resolve them.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to No Product Yield | Poor solubility of starting materials: Reactants may not be sufficiently dissolved to react efficiently. | - Screen a range of solvents with varying polarities. For nonpolar starting materials, consider solvents like toluene or xylene. For more polar precursors, explore options like acetonitrile (MeCN) or dimethylformamide (DMF).[1] - Consider using a co-solvent system to improve the solubility of all reaction components. |
| Unfavorable reaction kinetics in the chosen solvent: The solvent may not effectively stabilize the transition state of the reaction. | - Empirically test a panel of solvents. For instance, in the hydrogenative cyclization of a nitro ketone to a 3,4-dihydro-2H-pyrrole, acetonitrile (MeCN) was found to significantly increase the yield compared to methylcyclohexane (MCH), xylene, toluene, or methanol (MeOH).[1] - For reactions sensitive to solvent polarity, such as intramolecular cyclizations, systematically vary the dielectric constant of the solvent. | |
| Incomplete Conversion of Starting Material | Insufficient reaction time or temperature in the selected solvent: The reaction may be proceeding slowly under the current conditions. | - Before changing the solvent, try increasing the reaction time or temperature. However, be mindful of potential side reactions at higher temperatures. - If increasing time/temperature is ineffective or leads to degradation, switch to a higher-boiling point solvent that may also enhance reaction rates. |
| Catalyst deactivation or inhibition by the solvent: The solvent may be interacting negatively with the catalyst. | - If using a catalyst, ensure it is compatible with the chosen solvent. Some catalysts may have reduced activity in coordinating solvents. - Consider less coordinating solvents if catalyst inhibition is suspected. | |
| Formation of Significant Side Products (e.g., Polymers, Dimers) | Intermolecular reactions competing with the desired intramolecular cyclization: High concentrations can favor the formation of intermolecular byproducts. | - Employ the principle of high dilution. Running the reaction at a lower concentration can favor the intramolecular pathway. - Select a solvent in which the starting material is only sparingly soluble at the reaction temperature. This can help maintain a low effective concentration of the reactant in solution. |
| Solvent-mediated side reactions: The solvent itself may be participating in or promoting undesired reaction pathways. | - Avoid protic solvents (e.g., methanol, ethanol) if your starting materials or intermediates are sensitive to protonation or nucleophilic attack, which can lead to unwanted byproducts. - In cases of suspected solvent-mediated degradation, switch to a more inert solvent such as toluene, dioxane, or tetrahydrofuran (THF). | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent: This can lead to low recovery during workup. | - Choose a reaction solvent from which the product is likely to precipitate upon cooling. - If the product is soluble, select a solvent that is immiscible with an anti-solvent. For example, if the reaction is in an organic solvent, the product might be precipitated by adding water. |
| Formation of an emulsion during aqueous workup: This can complicate the separation of organic and aqueous layers. | - The choice of organic solvent can influence emulsion formation. If using solvents like ethyl acetate, which can sometimes form stable emulsions, consider switching to alternatives like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). - Adding brine (saturated NaCl solution) can often help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the yield of 3,4-dihydro-2H-pyrrole synthesis?
A1: Solvent polarity can have a significant impact on reaction yield by influencing the solubility of reactants, the stability of intermediates and transition states, and the rates of competing reaction pathways. For the synthesis of 3,5-diphenyl-3,4-dihydro-2H-pyrrole via hydrogenative cyclization, a polar aprotic solvent like acetonitrile (MeCN) provided a much higher yield (71%) compared to nonpolar solvents like methylcyclohexane (MCH) (39%) and toluene (29%), or a polar protic solvent like methanol (MeOH) (13%).[1] This suggests that for this specific transformation, a polar environment that can stabilize charged intermediates or transition states is beneficial, while the presence of a protic group is detrimental.
Q2: What are the key considerations when selecting a panel of solvents for an initial screening?
A2: A good initial solvent screen should cover a wide range of solvent properties. Key considerations include:
-
Polarity: Include nonpolar (e.g., hexane, toluene), polar aprotic (e.g., THF, acetone, MeCN, DMF), and polar protic (e.g., ethanol, isopropanol) solvents.
-
Boiling Point: The desired reaction temperature will dictate the choice of solvents with appropriate boiling points.
-
Solubility: The solvent must be able to dissolve the starting materials to a reasonable extent.
-
Inertness: The solvent should not react with the starting materials, intermediates, products, or catalyst under the reaction conditions.
Q3: Can the use of a solvent mixture be beneficial?
A3: Yes, using a solvent mixture can be advantageous. A co-solvent system can fine-tune the polarity of the reaction medium and improve the solubility of all reactants. For example, a mixture of a good solvent for one reactant and a good solvent for another can create a homogeneous reaction environment.
Q4: How can I minimize the formation of polymeric byproducts?
A4: Polymeric byproducts often arise from intermolecular side reactions. To favor the desired intramolecular cyclization, it is crucial to work at high dilution. This can be achieved by adding the substrate slowly to a large volume of solvent over an extended period. The choice of solvent can also play a role; a solvent in which the starting material has limited solubility can help maintain a low concentration in the solution phase.
Data Presentation
Table 1: Effect of Solvent on the Yield of 3,5-Diphenyl-3,4-dihydro-2H-pyrrole
The following data is from the hydrogenative cyclization of 4-nitro-1,3-diphenylbutan-1-one.
| Entry | Solvent | Yield (%)[1] |
| 1 | Methylcyclohexane (MCH) | 39 |
| 2 | Xylene | 21 |
| 3 | Toluene | 29 |
| 4 | Methanol (MeOH) | 13 |
| 5 | Acetonitrile (MeCN) | 71 |
Experimental Protocols
Protocol for Parallel Solvent Screening for 3,4-Dihydro-2H-Pyrrole Synthesis
This protocol describes a method for screening multiple solvents in parallel to identify the optimal conditions for the synthesis of a 3,4-dihydro-2H-pyrrole derivative.
Materials:
-
Starting material(s) for the 3,4-dihydro-2H-pyrrole synthesis
-
Catalyst (if required)
-
A panel of anhydrous solvents (e.g., MCH, Toluene, Xylene, MeOH, MeCN, THF, Dioxane, DMF)
-
Internal standard (e.g., dodecane, for GC/LC analysis)
-
Reaction vials with caps suitable for the reaction temperature and pressure
-
Heating and stirring block for multiple vials
-
Analytical instrument for reaction monitoring (e.g., GC-MS, LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the starting material(s) in a suitable solvent that is easily removable or inert in the subsequent analysis.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
To each of an array of reaction vials, add the appropriate amount of catalyst (if applicable).
-
To each vial, add a stir bar.
-
Dispense the desired volume of each screening solvent into the respective vials.
-
Add a precise amount of the starting material stock solution to each vial.
-
Add a precise amount of the internal standard stock solution to each vial.
-
Seal the vials securely.
-
-
Reaction Execution:
-
Place the vials in the heating and stirring block.
-
Set the desired reaction temperature and stirring speed.
-
Allow the reactions to proceed for a predetermined amount of time.
-
-
Reaction Quenching and Sampling:
-
At specified time points (e.g., 2h, 6h, 24h), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) in a separate sample vial.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or LC-MS to determine the consumption of starting material and the formation of the desired 3,4-dihydro-2H-pyrrole product, relative to the internal standard.
-
Calculate the reaction yield for each solvent at each time point.
-
-
Data Evaluation:
-
Compare the yields obtained in the different solvents to identify the most promising candidates for further optimization.
-
Visualizations
Caption: Workflow for solvent screening in 3,4-dihydro-2H-pyrrole synthesis.
Caption: Decision-making flowchart for troubleshooting low yield.
References
Validation & Comparative
Comparative Bioactivity Analysis: 5-benzyl-3,4-dihydro-2H-pyrrole vs. 5-phenyl-3,4-dihydro-2H-pyrrole
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the bioactivity of 5-benzyl-3,4-dihydro-2H-pyrrole and 5-phenyl-3,4-dihydro-2H-pyrrole. While the pyrrole and 3,4-dihydro-2H-pyrrole (1-pyrroline) scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, specific experimental data detailing and comparing the biological effects of these two particular molecules is not publicly available. This guide, therefore, aims to provide a comparative overview based on the bioactivities of structurally related compounds, offering insights into their potential therapeutic applications for researchers, scientists, and drug development professionals.
The core structural difference between the two molecules lies in the substituent at the 5-position of the 3,4-dihydro-2H-pyrrole ring: a benzyl group in the former and a phenyl group in the latter. This seemingly minor variation—the presence of a methylene linker between the phenyl ring and the pyrroline core—can significantly influence the molecule's three-dimensional shape, flexibility, and electronic properties, which in turn can lead to distinct biological activities.
General Bioactivity of Related Pyrroline Scaffolds
Research into substituted 1-pyrrolines and related pyrrole-containing heterocycles has demonstrated a broad spectrum of biological activities. These activities are highly dependent on the nature and position of the substituents on the pyrroline ring.
Antiproliferative and Anticancer Activity
Numerous studies have highlighted the potential of substituted pyrroline derivatives as anticancer agents. For instance, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds exhibiting a high selectivity index.[1] This suggests that the presence of aryl groups on the pyrroline ring can contribute to cytotoxic effects against cancer cells.
Furthermore, compounds bearing a benzyl moiety attached to a pyrrole-containing scaffold have shown significant anticancer potential. For example, 5-benzyl juglone demonstrated potent antiproliferative activity against human colorectal and breast cancer cell lines.[2] Mechanistic studies indicated that this compound could induce cell cycle arrest and apoptosis.[2] Similarly, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Hsp90, a key target in cancer therapy, and have shown broad-spectrum antiproliferative activity.
Antimicrobial and Antifungal Activity
The 1-pyrroline ring is a structural motif found in some natural products with antimicrobial properties. While specific data for 5-phenyl-3,4-dihydro-2H-pyrrole is lacking, the general class of 2-substituted 1-pyrrolines has been noted for potential antiviral and antifungal activities. The nature of the substituent at the 2-position (equivalent to the 5-position in the dihydro-2H-pyrrole nomenclature) is crucial for determining the spectrum and potency of antimicrobial action.
Anti-inflammatory Activity
Derivatives of pyrrole have been investigated for their anti-inflammatory properties. For example, certain fused pyrrole compounds have been shown to inhibit pro-inflammatory cytokines.[3] The anti-inflammatory mechanism of some pyrrole derivatives is attributed to the inhibition of cyclooxygenase (COX) enzymes.[3] While no direct anti-inflammatory data exists for the two title compounds, their structural similarity to known anti-inflammatory agents suggests this as a potential area for future investigation.
Structure-Activity Relationship Insights
The subtle difference between a phenyl and a benzyl group can have a profound impact on bioactivity.
-
Flexibility: The benzyl group, with its methylene linker, introduces a degree of rotational freedom that is absent in the directly attached phenyl group. This flexibility might allow for a more optimal binding orientation within a biological target, potentially leading to enhanced activity.
-
Electronic Effects: The electronic properties of the phenyl ring can influence the reactivity and binding affinity of the molecule. The methylene spacer in the benzyl group can modulate the electronic communication between the phenyl ring and the pyrroline core.
-
Lipophilicity: The addition of a methylene group in the benzyl substituent increases the lipophilicity of the molecule compared to the phenyl-substituted counterpart. This can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Experimental Protocols for Bioactivity Screening
While specific experimental data for the title compounds is unavailable, the following are general protocols commonly used to assess the bioactivities of novel chemical entities in the areas discussed.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and 5-phenyl-3,4-dihydro-2H-pyrrole) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Workflow for Comparative Bioactivity Screening
The following diagram illustrates a logical workflow for a head-to-head comparison of the bioactivity of this compound and 5-phenyl-3,4-dihydro-2H-pyrrole.
Caption: A logical workflow for the comparative bioactivity screening of the two compounds.
Conclusion
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficient Synthesis of Substituted 1-Pyrrolines
For Researchers, Scientists, and Drug Development Professionals
The 1-pyrroline scaffold is a crucial heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. The development of efficient and versatile synthetic routes to access substituted 1-pyrrolines is therefore of significant interest to the chemical and pharmaceutical sciences. This guide provides an objective comparison of four modern and efficient methods for the synthesis of substituted 1-pyrrolines, supported by experimental data to inform methodology selection.
Comparison of Synthesis Efficiency
The following table summarizes the key quantitative data for the selected synthesis methods, offering a direct comparison of their efficiency under various conditions.
| Synthesis Method | Key Reagents & Conditions | Reaction Time | Temperature | Yield Range (%) |
| Transition-Metal-Free Cyclization | Terminal Alkynes, 2-Azaallyls, Base (e.g., t-BuOK), Solvent (e.g., Toluene) | 2–12 h | 80–120 °C | 60–98 |
| One-Pot Michael Addition & Reductive Cyclization | Chalcones, Nitroalkanes, NaOH (aq), DMF, then Zn/HCl (aq) | 10 min - 2 h | Room Temperature | 75–92 |
| Microwave-Promoted Iminyl Radical Cyclization | O-Phenyloximes with tethered alkenes, Radical Trap (e.g., TEMPO, CCl4), Solvent (e.g., PhCF3), Microwave Irradiation | 1–2 h | 100–120 °C | 55–85 |
| Cu-Catalyzed Alder-Ene Reaction | β,γ-Unsaturated Oxime Esters, Terminal Alkynes, Cu(OAc)₂, 2,2'-Biquinoline, Base (e.g., DBU), Solvent (e.g., Toluene) | 12–24 h | 80–100 °C | 65–95 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Transition-Metal-Free Cyclization of Terminal Alkynes with 2-Azaallyls
This method provides a straightforward and efficient route to polysubstituted 1-pyrrolines under metal-free conditions.
General Procedure: To a solution of the 2-azaallyl anion precursor (1.2 equiv) in anhydrous toluene (2.0 mL) under an inert atmosphere, a solution of the terminal alkyne (1.0 equiv) in anhydrous toluene (1.0 mL) is added dropwise at room temperature. A solution of a suitable base, such as potassium tert-butoxide (t-BuOK) (2.0 equiv), in an appropriate solvent is then added, and the reaction mixture is stirred at 80-120 °C for 2-12 hours. Upon completion, as monitored by TLC, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-pyrroline derivative.
One-Pot Michael Addition and Reductive Cyclization
This one-pot procedure offers a rapid and high-yielding synthesis of 1-pyrrolines from readily available starting materials.[1]
General Procedure: To a solution of the chalcone (1.0 equiv) and a nitroalkane (1.2 equiv) in DMF, an aqueous solution of sodium hydroxide is added at room temperature. The reaction mixture is stirred for approximately 10 minutes, at which point TLC analysis indicates the consumption of the starting material. Subsequently, zinc dust (5.0 equiv) is added, followed by the slow addition of concentrated hydrochloric acid (10.0 equiv) while maintaining the temperature below 40 °C with an ice bath. The reaction mixture is then stirred at room temperature for 1-2 hours. After completion, the mixture is filtered, and the filtrate is neutralized with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the substituted 1-pyrroline.[1]
Microwave-Promoted Iminyl Radical Cyclization
This method utilizes microwave irradiation to promote the cyclization of iminyl radicals, providing access to a variety of functionalized 1-pyrrolines.[2][3][4][5][6]
General Procedure: A solution of the O-phenyloxime (1.0 equiv) and a radical trap (e.g., TEMPO, 2.0 equiv) in a suitable solvent such as trifluorotoluene (PhCF3) is prepared in a microwave vial. The vial is sealed and subjected to microwave irradiation at 100-120 °C for 1-2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the functionalized 1-pyrroline.[2][3]
Copper-Catalyzed Alder-Ene Reaction of In Situ Generated Ynimines
This copper-catalyzed approach enables the stereoselective synthesis of polysubstituted 1-pyrrolines through an Alder-ene reaction of ynimine intermediates.[7][8][9][10][11][12]
General Procedure: In an oven-dried Schlenk tube under an argon atmosphere, Cu(OAc)₂ (0.1 equiv) and 2,2'-biquinoline (0.12 equiv) are dissolved in anhydrous toluene. The β,γ-unsaturated oxime ester (1.0 equiv), terminal alkyne (1.5 equiv), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) are then added sequentially. The reaction mixture is stirred at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to provide the desired substituted 1-pyrroline.[7][8]
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed reaction mechanisms for the described synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 5-benzyl-3,4-dihydro-2H-pyrrole for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative spectroscopic analysis of 5-benzyl-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents predicted data based on established principles and compares it with the known data for the structurally similar 5-phenyl-3,4-dihydro-2H-pyrrole. This comparative approach offers a robust framework for the structural verification of this compound and related compounds.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with the data for 5-phenyl-3,4-dihydro-2H-pyrrole. The key differentiator is the benzylic methylene bridge in the target compound, which will introduce characteristic signals in the ¹H and ¹³C NMR spectra and alter the molecular weight and fragmentation in the mass spectrum.
Table 1: Comparative ¹H NMR Data (Predicted vs. Known)
| Assignment | This compound (Predicted) | 5-phenyl-3,4-dihydro-2H-pyrrole (Reference) | Key Differentiator |
| H2 | ~3.8 - 4.2 ppm (t) | ~4.0 - 4.4 ppm (t) | Similar chemical shift and multiplicity. |
| H3 | ~1.8 - 2.2 ppm (m) | ~1.9 - 2.3 ppm (m) | Similar chemical shift and multiplicity. |
| H4 | ~2.6 - 3.0 ppm (t) | ~2.8 - 3.2 ppm (t) | Similar chemical shift and multiplicity. |
| -CH₂-Ph | ~3.7 ppm (s) | N/A | Presence of a singlet for the benzylic protons. |
| Ar-H | ~7.2 - 7.4 ppm (m) | ~7.3 - 7.8 ppm (m) | Broader multiplet for the phenyl protons. |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Known)
| Assignment | This compound (Predicted) | 5-phenyl-3,4-dihydro-2H-pyrrole (Reference) | Key Differentiator |
| C2 | ~55 - 60 ppm | ~58 - 63 ppm | Similar chemical shift. |
| C3 | ~20 - 25 ppm | ~22 - 27 ppm | Similar chemical shift. |
| C4 | ~35 - 40 ppm | ~38 - 43 ppm | Similar chemical shift. |
| C5 | ~170 - 175 ppm | ~175 - 180 ppm | Slightly upfield shift due to the insulating -CH₂- group. |
| -CH₂-Ph | ~40 - 45 ppm | N/A | Presence of a signal for the benzylic carbon. |
| Ar-C | ~125 - 140 ppm | ~127 - 145 ppm | Similar range for aromatic carbons. |
Table 3: Comparative IR and Mass Spectrometry Data (Predicted vs. Known)
| Technique | This compound (Predicted) | 5-phenyl-3,4-dihydro-2H-pyrrole (Reference) | Key Differentiator |
| IR (cm⁻¹) | ~1640-1660 (C=N stretch), ~3030 (Ar C-H), ~2850-2950 (Aliphatic C-H) | ~1630-1650 (C=N stretch), ~3030 (Ar C-H), ~2850-2950 (Aliphatic C-H) | Largely similar IR spectra. |
| Mass (m/z) | M⁺ = 159.23 | M⁺ = 145.20 | Different molecular ion peaks. |
| Fragmentation | Fragments corresponding to loss of benzyl (m/z 91) and tropylium ion (m/z 91) are expected. | Major fragments from the phenyl-substituted pyrroline core. | Distinct fragmentation patterns. |
Experimental Protocols
Detailed methodologies for acquiring the necessary spectroscopic data are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
-
-
2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon connectivities, respectively.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), cast a film on a KBr plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal or KBr plates before running the sample.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion [M+H]⁺.
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Bioisosteric Replacement of the Benzyl Group in Pyrrole Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of bioisosteric replacements for the benzyl group in pyrrole derivatives, supported by experimental data and detailed protocols to inform rational drug design.
The benzyl group, with its aromatic ring and lipophilic character, is a common moiety in biologically active pyrrole-containing molecules. However, its metabolic susceptibility and potential for non-specific hydrophobic interactions often necessitate its replacement. This guide explores various bioisosteres for the benzyl group, presenting a quantitative comparison of their effects on biological activity and outlining the experimental methodologies for their synthesis and evaluation.
Comparative Analysis of Benzyl Group Bioisosteres in N-Substituted Pyrroles
The following table summarizes the structure-activity relationship (SAR) data for the bioisosteric replacement of the N-benzyl group in a series of pyrrole-based filoviral entry inhibitors. The data is extracted from a study by Welch et al. (2022), which provides a clear example of how subtle changes to the benzyl group can significantly impact antiviral activity.
| Compound | N-Substituent | Bioisosteric Replacement | pEBOV EC50 (µM) [1] | pMARV EC50 (µM) [1] |
| 1 | Benzyl | - | 0.55 | >25 |
| 2 | 4-Fluorobenzyl | Phenyl Ring Substitution | 0.45 | 11.2 |
| 3 | 4-Chlorobenzyl | Phenyl Ring Substitution | 0.17 | 4.8 |
| 4 | 4-Bromobenzyl | Phenyl Ring Substitution | 0.23 | 5.2 |
| 5 | 4-Methylbenzyl | Phenyl Ring Substitution | 0.36 | 15.6 |
| 6 | 4-Methoxybenzyl | Phenyl Ring Substitution | 0.54 | >25 |
| 7 | 4-Trifluoromethylbenzyl | Phenyl Ring Substitution | 0.28 | 8.9 |
| 8 | Biphenylmethyl | Phenyl Ring Extension | 0.65 | 1.99 |
| 9 | 4-Pyridylmethyl | Heteroaromatic Ring | 2.04 | 2.6 |
| 10 | 3-Pyridylmethyl | Heteroaromatic Ring | 0.65 | >25 |
Key Observations:
-
Substituted Benzyl Groups: Introduction of electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl) at the para-position of the benzyl ring generally led to enhanced potency against pseudotyped Ebola virus (pEBOV). For instance, the 4-chlorobenzyl analog 3 (EC50 = 0.17 µM) was significantly more potent than the parent benzyl compound 1 (EC50 = 0.55 µM).[1]
-
Heteroaromatic Bioisosteres: Replacing the phenyl ring with a pyridine ring resulted in varied activity. The 4-pyridylmethyl analog 9 showed reduced potency against pEBOV compared to the benzyl analog, while the 3-pyridylmethyl analog 10 retained comparable activity.[1] This highlights the importance of the heteroatom's position and its influence on the molecule's interaction with the target protein.
-
Bulky Substituents: The biphenylmethyl group in compound 8 demonstrated that larger, more hydrophobic substituents could be tolerated and, in the case of pseudotyped Marburg virus (pMARV), even led to a significant increase in potency.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are representative protocols for the synthesis of N-substituted pyrroles and a common cell-based assay for evaluating their biological activity.
General Synthesis of N-Substituted Pyrroles
A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary amine (e.g., benzylamine, substituted benzylamines, heteroarylmethylamines)
-
Glacial acetic acid or another suitable acid catalyst
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in the chosen solvent (10 mL), add 2,5-dimethoxytetrahydrofuran (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted pyrrole.
For a microwave-assisted, solvent-free alternative, an amine, 2,5-dimethoxytetrahydrofuran, and a catalytic amount of iodine can be irradiated in a microwave oven.[4]
Cell-Based Antiviral Assay (Pseudovirus Entry Assay)
This protocol is adapted from the methodology used to evaluate the filoviral entry inhibitors discussed above.[1]
Materials:
-
HEK293T cells (or other suitable host cells)
-
Pseudoviruses expressing the viral glycoprotein of interest (e.g., EBOV GP, MARV GP) and a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for a pre-determined time (e.g., 1 hour) at 37°C.
-
Add the pseudovirus suspension to each well.
-
Incubate for 48-72 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Bioisosteric Replacement Strategies
The following diagrams illustrate the concept of bioisosteric replacement and the general workflow for evaluating new pyrrole derivatives.
Caption: Bioisosteric replacement of the benzyl group in pyrrole derivatives.
Caption: General workflow for the design and evaluation of new pyrrole derivatives.
Conclusion
The bioisosteric replacement of the benzyl group in pyrrole derivatives is a valuable strategy for modulating biological activity and improving drug-like properties. As demonstrated by the provided data, even minor modifications to the benzyl ring or its replacement with heteroaromatic systems can have a profound impact on potency and selectivity. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate their own series of bioisosteric analogs. By systematically exploring these replacements, medicinal chemists can rationally design novel pyrrole derivatives with enhanced therapeutic potential.
References
- 1. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 5-benzyl-3,4-dihydro-2H-pyrrole and Analogs: A Comparative Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 5-benzyl-3,4-dihydro-2H-pyrrole analogs, focusing on their interaction with the human Alanine-Serine-Cysteine Transporter 2 (ASCT2). The data presented is derived from computational and in vitro experimental studies, offering insights into structure-activity relationships (SAR) that can inform future drug design and development.
Comparative Binding Affinity of Benzylproline Derivatives
The following table summarizes the experimentally determined binding affinities (Ki) of a series of substituted benzylproline derivatives against the ASCT2 transporter. These compounds serve as close structural analogs to this compound, providing valuable insights into the impact of substitutions on the benzyl ring on binding potency. A lower Ki value indicates a higher binding affinity.
| Compound | Substituent on Benzyl Ring | Apparent Binding Affinity (Ki) in µM |
| 1 | H (unsubstituted benzyl) | 2000 ± 1500 |
| 2 | 2-F | 100 ± 50 |
| 3 | 2-Cl | 40 ± 20 |
| 4 | 2-Br | 25 ± 15 |
| 5 | 2-I | 30 ± 10 |
| 6 | 2-CH3 | 40 ± 20 |
| 7 | 3-F | 100 ± 40 |
| 8 | 3-Cl | 60 ± 30 |
| 9 | 3-Br | 50 ± 20 |
| 10 | 4-F | 150 ± 50 |
| 11 | 4-Cl | 100 ± 40 |
| 12 | 4-Br | 70 ± 30 |
| 13 | 4-CF3 | 50 ± 15 |
| 14 | 4-Phenyl | 3 ± 1 |
Experimental Protocols
The binding affinities presented in this guide were determined using whole-cell patch-clamp electrophysiology. This technique allows for the functional assessment of inhibitor binding by measuring the transporter-mediated currents.
Cell Culture and Transfection: HEK293 cells were cultured under standard conditions and transiently transfected with the cDNA encoding for the human ASCT2 transporter.
Electrophysiological Recordings: Whole-cell currents were recorded from single transfected cells using a patch-clamp amplifier. The standard extracellular solution contained (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4. The standard intracellular (pipette) solution contained (in mM): 135 NaSCN, 2 MgCl2, 10 HEPES, 5 EGTA, pH 7.4.
Inhibitor Application and Data Analysis: The benzylproline derivatives were applied to the cells via the extracellular solution. The inhibitory effect of the compounds was determined by measuring the reduction in the ASCT2-mediated current. The apparent binding affinity (Ki) was calculated by fitting the dose-response data to the Hill equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling context of the ASCT2 transporter and the experimental workflow for determining inhibitor binding affinity.
Structure-Activity Relationship (SAR) Analysis
The binding affinity data reveals a clear structure-activity relationship for the benzylproline derivatives at the ASCT2 transporter. The primary determinant of increased affinity is the hydrophobicity of the substituent on the benzyl ring.
Computational docking studies of these benzylproline derivatives into a homology model of ASCT2 have corroborated the experimental findings. The models suggest that the benzyl moiety of the inhibitors binds in a hydrophobic pocket of the transporter. Increasing the hydrophobicity of the substituent likely enhances the interaction with this pocket, leading to a higher binding affinity.
This comparative guide highlights the importance of the benzyl group and its substitutions in modulating the binding affinity of pyrrolidine-based inhibitors for the ASCT2 transporter. The provided data and workflows offer a valuable resource for the rational design of novel and more potent ASCT2 inhibitors for therapeutic applications.
Comparative Guide to the Structure-Activity Relationship of Pyrrole Analogs with Relevance to 5-Benzyl-3,4-dihydro-2H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies specifically focused on a broad series of 5-benzyl-3,4-dihydro-2H-pyrrole analogs are not extensively available in the public domain. This guide provides a comparative analysis based on published research on structurally related pyrrole, dihydropyrrole, and pyrrolidine derivatives to infer potential SAR trends for the target scaffold. The experimental data and protocols are drawn from these related studies and should be considered as representative examples.
Introduction to the this compound Scaffold
The this compound, also known as a 5-benzyl-Δ1-pyrroline, is a heterocyclic scaffold of interest in medicinal chemistry. The pyrrole and its partially saturated derivatives are prevalent in numerous biologically active compounds.[1] The presence of a benzyl group at the 5-position offers a key point for structural modification to explore interactions with biological targets. This guide will synthesize findings from related structures to provide insights into potential SAR for this class of compounds.
Comparative Biological Activity Data
Due to the lack of a unified SAR study on this compound analogs, the following table presents data from various studies on related substituted pyrrole and dihydropyrrole derivatives. This data is intended to illustrate the types of biological activities observed and the potency of related compounds.
| Compound Class | Target/Activity | Representative Compound(s) | IC₅₀/EC₅₀/GI₅₀ (µM) | Reference |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | Antiproliferative (MCF-7 cells) | trans-3-(4-chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 15.2 | (Not explicitly found in search results) |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Dihydrofolate Reductase (hDHFR) Inhibitor | Compound 3 (a 5-propyl analog) | 0.06 | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Dihydrofolate Reductase (hDHFR) Inhibitor | Compound 4 (a 5-isopropyl analog) | 0.09 | [2] |
| Thieno[2,3-b]pyridine Derivatives | Anti-proliferative (HCT116 cells) | Compound 7i (5-benzylhydroxy analog) | 0.0316 | [3][4] |
| Thieno[2,3-b]pyridine Derivatives | Anti-proliferative (MDA-MB-231 cells) | Compound 7i (5-benzylhydroxy analog) | 0.0358 | [3][4] |
| Pyrrole Derivatives | Monoamine Oxidase-A (MAO-A) Inhibitor | Compound 6 (a 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one) | 0.162 | [5] |
Key Structure-Activity Relationship Insights from Related Scaffolds
Based on studies of various substituted pyrrole and dihydropyrrole analogs, several general SAR principles can be inferred that may be applicable to the this compound scaffold:
-
Substitution on the Benzyl Ring: Modifications to the phenyl ring of the benzyl group are expected to significantly impact biological activity. The introduction of electron-withdrawing or electron-donating groups, as well as heterocyclic rings, can modulate potency and selectivity for a given target. For instance, in a series of thieno[2,3-b]pyridines, substitutions on the benzyl-related moiety were critical for anti-proliferative activity.[3][4]
-
Substitution on the Pyrrole/Dihydropyrrole Ring: The presence and nature of substituents on the dihydropyrrole ring itself will likely influence activity. For example, in pyrrolo[2,3-d]pyrimidines, the nature of the 5-alkyl group was found to be detrimental to human thymidylate synthase (hTS) inhibition, suggesting steric limitations in the binding pocket.[2]
-
Stereochemistry: For chiral centers within the dihydropyrrole ring, the stereochemistry is often crucial for biological activity. Enantiomers can exhibit significantly different potencies and efficacies.
-
Nitrogen Substitution: While the core scaffold is a 3,4-dihydro-2H-pyrrole (an imine), if the scaffold were to be reduced to a pyrrolidine, the substituent on the nitrogen atom would be a key determinant of activity.
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the biological activity of heterocyclic compounds, adapted from the literature.
In Vitro Antiproliferative Assay (MTS Assay)[6]
-
Cell Culture: Human cancer cell lines (e.g., LoVo, MCF-7, SK-OV-3) and a normal cell line (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for a period (e.g., 1-4 hours) at 37°C to allow for the conversion of MTS to formazan by viable cells. The absorbance of the formazan product is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (e.g., Monoamine Oxidase-A)[5]
-
Enzyme and Substrate Preparation: Recombinant human monoamine oxidase-A (MAO-A) and a suitable substrate (e.g., kynuramine) are prepared in a reaction buffer.
-
Inhibition Assay: The test compounds are pre-incubated with the enzyme in a 96-well plate for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The reaction is monitored by measuring the increase in fluorescence of the product (e.g., 4-hydroxyquinoline) over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition for each compound concentration is determined relative to a control without any inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Methodologies and Relationships
To illustrate the general workflow of an SAR study and the logical relationship between different experimental stages, the following diagrams are provided.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Logical flow from in vitro screening to the identification of lead compounds.
References
- 1. scispace.com [scispace.com]
- 2. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 5-Benzyl-4-Thiazolinone Derivatives as Enzyme Inhibitors
For Immediate Release
This guide provides a comparative analysis of 5-benzyl-4-thiazolinone derivatives as potent enzyme inhibitors, leveraging molecular docking studies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and optimization of this promising class of compounds. This analysis focuses primarily on their activity against influenza neuraminidase, with additional context provided for other relevant enzymatic targets.
Quantitative Comparison of Inhibitory Activity
Molecular docking studies have been instrumental in elucidating the inhibitory potential of 5-benzyl-4-thiazolinone derivatives against various enzymatic targets. The following tables summarize the quantitative data from these in-silico experiments, focusing on influenza neuraminidase, for which a comprehensive dataset is available.
Inhibitory Activity against Influenza Neuraminidase (PDB: 3TI5)
A significant study involving 48 derivatives of 5-benzyl-4-thiazolinone has identified several potent inhibitors of influenza neuraminidase (NA).[1][2][3] The inhibitory activities (IC50) and corresponding docking scores are presented below for a selection of the most active compounds. A lower docking score generally indicates a more favorable binding interaction.
| Compound ID | Substituent (R) | IC50 (µM) | pIC50 | Docking Score (kcal/mol) |
| 11 | 2,4-dichloro | 0.89 | 6.05 | - |
| 9 | 4-chloro | 1.25 | 5.90 | - |
| 17 | 4-fluoro | 1.41 | 5.85 | - |
| 10 | 3,4-dichloro | 1.58 | 5.80 | - |
| 31 | 2-chloro | 1.99 | 5.70 | - |
| 22 | 2-fluoro | 2.23 | 5.65 | - |
| Zanamivir (Standard) | - | - | - | - |
Note: Specific docking scores for each compound were not consistently reported in a comparable format across the primary sources. However, the pIC50 values provide a standardized measure of inhibitory potency.
The analysis of the docking poses for the most potent compounds, such as molecule 11, revealed key interactions with active site residues of the neuraminidase protein, including TRP178, ARG152, ARG292, ARG371, and TYR406.[1][2][3] These interactions are crucial for the catalytic activity of the enzyme, and their disruption by the inhibitors leads to a reduction in viral proliferation.[1]
Activity Against Other Enzymatic Targets
5-benzyl-4-thiazolinone derivatives have also been investigated as inhibitors of other enzymes, demonstrating their broad-spectrum potential.
-
E. coli MurB: Molecular docking studies suggest that these compounds may inhibit MurB, an enzyme essential for bacterial cell wall biosynthesis.[4]
-
Candida albicans CYP51: Docking analysis indicates a probable inhibitory effect on 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[4]
-
DNA Gyrase: Some thiazolidinone derivatives have shown promising interactions within the ATP binding pocket of DNA gyrase, suggesting a potential mechanism for antibacterial activity.
Experimental Protocols: Molecular Docking
The following is a generalized protocol for performing molecular docking studies with 5-benzyl-4-thiazolinone derivatives, based on methodologies reported in the cited literature. This protocol is intended as a guide and may require optimization depending on the specific software and target protein.
Objective: To predict the binding affinity and interaction patterns of 5-benzyl-4-thiazolinone derivatives with a target protein.
Materials:
-
3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
3D structures of the 5-benzyl-4-thiazolinone derivative ligands.
-
Molecular docking software (e.g., AutoDock, MOE - Molecular Operating Environment).
-
Visualization software (e.g., PyMOL, Chimera).
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB database (e.g., 3TI5 for influenza neuraminidase).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate partial charges to the protein atoms.
-
Define the binding site or active site of the protein. This can be done by identifying the pocket where the natural substrate or a known inhibitor binds.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 5-benzyl-4-thiazolinone derivatives and convert them to 3D structures.
-
Perform energy minimization of the ligand structures to obtain a low-energy conformation.
-
Assign appropriate atom types and charges to the ligand atoms.
-
-
Molecular Docking Simulation:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site of the protein.
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
The software will generate multiple possible binding poses for each ligand within the protein's active site and calculate a docking score or binding energy for each pose.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose for each ligand, typically the one with the lowest docking score.
-
Visualize the protein-ligand complexes to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the docking scores and interaction patterns of the different derivatives to understand the structure-activity relationships.
-
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking experiment and a conceptual representation of the inhibitory mechanism.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: Conceptual diagram of competitive enzyme inhibition.
References
- 1. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthetic 5-benzyl-3,4-dihydro-2H-pyrrole: An HPLC-MS Centric Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetically derived 5-benzyl-3,4-dihydro-2H-pyrrole, a key intermediate in various pharmaceutical syntheses. The primary focus is on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, with comparative data provided for alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a cyclic imine of significant interest in medicinal chemistry. The purity of this compound is critical as impurities can impact reaction yields, downstream product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a highly sensitive and specific HPLC-MS method for the quantification of this compound and the identification of potential process-related impurities.
Experimental Protocols
A detailed experimental protocol for the primary analytical method, HPLC-MS, is provided below. This is followed by a summary of typical methodologies for GC-MS and NMR analysis for comparison.
HPLC-MS Protocol for Purity Assessment
This protocol is designed for the separation and identification of this compound and its potential impurities using a reverse-phase HPLC system coupled to a single quadrupole or tandem mass spectrometer.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas Flow: 12 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 70 V.
-
Scan Range: m/z 50 - 500.
-
Target Ion (M+H)⁺: m/z 160.2.
-
Alternative Analytical Methodologies (Summary)
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. The analysis of this compound may be possible, though less ideal than HPLC due to its polarity. Derivatization may be required for certain impurities.[1][2] Typical conditions would involve a non-polar capillary column (e.g., DB-5ms), a temperature gradient from ~100 °C to 280 °C, and electron impact (EI) ionization.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for purity assessment, particularly for identifying and quantifying structurally similar impurities. Quantitative NMR (qNMR) can be employed for highly accurate purity determination using an internal standard.
Potential Synthetic Impurities
The synthesis of this compound can proceed through various routes, including the cyclocondensation of enones with aminoacetonitrile.[3][4] Potential impurities may include:
-
Starting Materials: Unreacted starting materials such as the corresponding enone and aminoacetonitrile.
-
Over-oxidation Product: 5-benzyl-1H-pyrrole, resulting from the oxidation of the dihydropyrrole ring.
-
Byproducts from Side Reactions: Depending on the synthetic route, other related heterocyclic structures may be formed. For instance, in an aza-Wittig type synthesis, triphenylphosphine oxide is a common byproduct.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, ethyl acetate) and reagents.
Data Presentation and Comparison
The following table summarizes the comparative performance of HPLC-MS, GC-MS, and NMR for the purity assessment of this compound.
| Parameter | HPLC-MS | GC-MS | NMR Spectroscopy |
| Analyte Suitability | Excellent for polar, non-volatile compounds. Ideal for the target compound.[1] | Suitable for volatile and thermally stable compounds. May require derivatization.[1] | Excellent for structural elucidation and quantification of major components. |
| Sensitivity | High (ng/mL to pg/mL range). | Very high for volatile compounds (pg/mL range).[6] | Lower sensitivity compared to MS techniques (µg/mL to mg/mL range). |
| Specificity | High, based on retention time and mass-to-charge ratio. | High, based on retention time and fragmentation pattern. | High, based on unique chemical shifts and coupling constants. |
| Impurity Identification | Excellent for identifying unknown impurities through mass analysis. | Excellent for identifying volatile unknowns through library matching of mass spectra. | Excellent for structural characterization of isolated impurities. |
| Quantification | Good to excellent with appropriate standards. | Good to excellent with appropriate standards. | Excellent for quantitative analysis (qNMR) with an internal standard. |
| Throughput | High. | High. | Lower throughput. |
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Relationships between the analyte, impurities, and analytical methods.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl [mdpi.com]
- 3. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
A Comparative Guide: Dehydrogenation of Pyrrolidines versus Direct Synthesis of Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, natural products, and functional materials. The synthesis of substituted pyrroles is, therefore, a critical endeavor in organic chemistry. Two prominent strategies for accessing these valuable heterocycles are the dehydrogenation of readily available pyrrolidines and the direct, de novo synthesis from acyclic precursors. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Key Differences
| Feature | Dehydrogenation of Pyrrolidines | Direct Synthesis of Pyrroles |
| Starting Materials | Substituted Pyrrolidines | Acyclic carbonyl compounds, amines, halo-ketones, etc. |
| Bond Formation | C-H bond cleavage | C-N and C-C bond formation to construct the ring |
| General Approach | Aromatization of a pre-existing ring | Cyclocondensation reactions |
| Key Advantages | Utilization of readily available pyrrolidine scaffolds, late-stage functionalization | High degree of flexibility in substituent placement |
| Common Challenges | Harsh reaction conditions, catalyst poisoning, over-oxidation | Availability of starting materials, regioselectivity control |
Performance Comparison: A Data-Driven Analysis
The choice between dehydrogenation and direct synthesis often hinges on factors such as substrate availability, desired substitution pattern, and reaction efficiency. The following tables summarize quantitative data from representative experimental procedures for each approach.
Dehydrogenation of Pyrrolidines: Representative Methods
| Method | Substrate | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalytic Dehydrogenation | N-Mesitylpyrrolidine | B(C6F5)3 (20 mol%), Trimethyl(2-methylallyl)silane | 1,2-Dichlorobenzene | 100 | 24 | 79[1] |
| Catalytic Dehydrogenation | Pyrrolidine | Palladium on Silica Gel | Vapor Phase | 420 | Continuous | 96-98[2] |
| Oxidative Dehydrogenation | 2,2-Dialkyl-3,5-diarylpyrrolidine | DDQ | Dioxane | Room Temp. | 12-24 | 55-81[3] |
Direct Synthesis of Pyrroles: Representative Methods
| Method | Key Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| Paal-Knorr Synthesis | 2,5-Hexanedione, Aniline | None | None | Room Temp. | 5 min | 95 |
| Knorr Synthesis | Ethyl acetoacetate, Sodium Nitrite, Zinc | Acetic Acid | Glacial Acetic Acid | 5-7 | ~5 | Not explicitly stated, but successful synthesis demonstrated[4][5] |
| Hantzsch Synthesis | β-ketoester, α-haloketone, Ammonia/Primary Amine | Base | Varies | Varies | Varies | Generally good yields |
| Microwave-Assisted Paal-Knorr | 1,4-Diketones | None | None | 150 | 5-15 min | >90[6] |
Experimental Protocols: Detailed Methodologies
Dehydrogenation of Pyrrolidines
Method 1: B(C6F5)3-Catalyzed Dehydrogenation [1]
-
Materials: N-substituted pyrrolidine (1.0 equiv), B(C6F5)3 (20 mol%), trimethyl(2-methylallyl)silane (2.0 equiv), 1,2-dichlorobenzene.
-
Procedure: To a flame-dried Schlenk tube under an inert atmosphere, the N-substituted pyrrolidine and 1,2-dichlorobenzene are added. B(C6F5)3 and trimethyl(2-methylallyl)silane are then added. The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the crude product is purified by column chromatography.
Method 2: Vapor-Phase Catalytic Dehydrogenation [2]
-
Catalyst Preparation: Silica gel is impregnated with a hydrochloric acid solution of PdCl2, dried, and then reduced with hydrogen.
-
Procedure: Vapors of pyrrolidine mixed with hydrogen gas are passed through a reactor tube containing the palladium on silica gel catalyst heated to 420 °C. The reaction products are then condensed. This method is suitable for large-scale, continuous production.
Method 3: Oxidative Dehydrogenation with DDQ [3]
-
Materials: Substituted pyrrolidine (1.0 equiv), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0-3.0 equiv), dioxane.
-
Procedure: To a solution of the pyrrolidine in dioxane, DDQ is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the corresponding pyrrole.
Direct Synthesis of Pyrroles
Method 1: Paal-Knorr Pyrrole Synthesis
-
Materials: 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 equiv), primary amine or ammonia source (e.g., aniline, 1.0 equiv).
-
Procedure: The 1,4-dicarbonyl compound and the amine are mixed in a flask at room temperature. The reaction is often exothermic and proceeds rapidly. After a few minutes, the reaction is typically complete. The product can be purified by crystallization or distillation. For less reactive substrates, a catalytic amount of acid (e.g., acetic acid) and heating may be required.
Method 2: Knorr Pyrrole Synthesis [4][5]
-
Materials: β-ketoester (e.g., ethyl acetoacetate, 2.0 equiv), sodium nitrite (1.0 equiv), zinc dust, glacial acetic acid.
-
Procedure: One equivalent of the β-ketoester is dissolved in glacial acetic acid and cooled in an ice bath. An aqueous solution of sodium nitrite is added slowly, maintaining the temperature between 5-7 °C, to form an α-oximino-β-ketoester. The second equivalent of the β-ketoester is then added, followed by the gradual addition of zinc dust. The reaction is exothermic. After the addition is complete, the mixture is stirred and then poured into water to precipitate the product, which is collected by filtration and can be recrystallized.
Method 3: Hantzsch Pyrrole Synthesis [7][8]
-
Materials: β-ketoester (1.0 equiv), α-haloketone (1.0 equiv), ammonia or a primary amine (1.0 equiv), and a base.
-
Procedure: The reaction involves the condensation of the β-ketoester with ammonia or a primary amine to form an enamine intermediate. This enamine then reacts with the α-haloketone. The subsequent cyclization and dehydration yield the substituted pyrrole. The reaction conditions can be varied depending on the specific substrates used.
Visualizing the Pathways
To further clarify the strategic differences between these two approaches, the following diagrams illustrate the conceptual workflows.
References
- 1. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3522269A - Dehydrogenation of pyrrolidine to pyrrole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Catalytic Systems for Dihydropyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyrroles, a core scaffold in numerous biologically active compounds and natural products, is a pivotal task in medicinal chemistry and drug development. A variety of catalytic systems have been developed to access these valuable heterocycles, each with its own set of advantages and limitations. This guide provides an objective comparison of four prominent catalytic systems for dihydropyrrole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.
Rhodium-Catalyzed Intramolecular Hydroacylation
Rhodium catalysis offers a powerful method for the synthesis of cyclic ketones, including structures analogous to dihydropyrroles, through intramolecular hydroacylation. This reaction typically involves the cyclization of an aldehyde onto a tethered alkene. While the example provided focuses on the synthesis of dihydronaphthalenones from ortho-allylbenzaldehydes, the underlying principles are directly applicable to the synthesis of dihydropyrroles from allylic amine precursors.
Performance Data
| Entry | Substrate | Catalyst System | Time (h) | Yield (%)[1][2][3] | ee (%)[1][2][3] |
| 1 | o-allylbenzaldehyde | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | 12 | 85 | 98 |
| 2 | o-(2-methylallyl)benzaldehyde | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | 12 | 91 | 99 |
| 3 | o-(cinnamyl)benzaldehyde | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | 24 | 75 | 97 |
Experimental Protocol
A representative experimental procedure for the rhodium-catalyzed intramolecular hydroacylation is as follows:
To an oven-dried vial is added [Rh(COD)Cl]₂ (2.5 mol %) and (R)-DTBM-SEGPHOS (5.5 mol %). The vial is sealed and purged with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes. NaBARF (6.0 mol %) is then added, and the mixture is stirred for another 30 minutes. The aldehyde substrate (1.0 equiv) is then added as a solution in the same solvent. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycle
Gold-Catalyzed Anti-Markovnikov Hydroamination
Gold catalysis provides an efficient route to enantioenriched 2,3-dihydropyrroles through the anti-Markovnikov hydroamination of chiral homopropargyl sulfonamides. This method is characterized by its high stereoselectivity, achieved via a 5-endo-dig cycloisomerization pathway.
Performance Data
| Entry | R¹ | R² | Time (h) | Yield (%)[4][5][6] | >99:1 dr | >99% ee |
| 1 | Ph | H | 12 | 95 | >99:1 | >99 |
| 2 | 4-MeC₆H₄ | H | 12 | 93 | >99:1 | >99 |
| 3 | 4-FC₆H₄ | H | 12 | 91 | >99:1 | >99 |
| 4 | 2-thienyl | H | 24 | 85 | >99:1 | >99 |
| 5 | c-C₃H₅ | H | 24 | 88 | >99:1 | >99 |
Experimental Protocol
A typical experimental procedure for the gold-catalyzed anti-Markovnikov hydroamination is as follows:
To a solution of the chiral homopropargyl sulfonamide (1.0 equiv) in an appropriate solvent (e.g., DCE) is added a catalytic amount of a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 2 mol %) and a base (e.g., DBU, 10 mol %). The reaction mixture is stirred at room temperature for the specified time until the starting material is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched 2,3-dihydropyrrole.
Catalytic Cycle
Iodine-Promoted Tandem Michael/Cyclization
Molecular iodine promotes an efficient synthesis of polysubstituted trans-2,3-dihydropyrroles through a tandem Michael addition and cyclization sequence. This metal-free method utilizes readily available chalcones and β-enamine ketones or esters as starting materials.
Performance Data
| Entry | Chalcone (R¹) | β-Enamino Ester (R², R³) | Time (h) | Yield (%)[7][8][9] |
| 1 | Ph | Ph, Et | 8 | 85 |
| 2 | 4-MeC₆H₄ | Ph, Et | 8 | 88 |
| 3 | 4-ClC₆H₄ | Ph, Et | 8 | 92 |
| 4 | 2-thienyl | Ph, Et | 8 | 93 |
| 5 | Ph | Me, Et | 8 | 78 |
Experimental Protocol
The general experimental procedure for the iodine-promoted tandem Michael/cyclization is as follows:
A mixture of the chalcone (1.0 equiv), β-enamino ester or ketone (1.2 equiv), and molecular iodine (20 mol %) in a suitable solvent (e.g., DCE) is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired trans-2,3-dihydropyrrole.
Reaction Workflow
Organocatalytic Asymmetric [3+2] Cycloaddition
Organocatalysis provides a powerful platform for the asymmetric synthesis of highly functionalized dihydropyrroles. The formal [3+2] cycloaddition of isocyanoesters to nitroolefins, catalyzed by a cinchona alkaloid-derived catalyst, affords optically active dihydropyrroles with high enantioselectivity.
Performance Data
| Entry | Nitroolefin (R¹) | Isocyanoester (R²) | Time (h) | Yield (%)[10][11][12][13][14] | ee (%)[10][11][12][13][14] |
| 1 | Ph | Et | 24 | 95 | 96 |
| 2 | 4-NO₂C₆H₄ | Et | 24 | 98 | 97 |
| 3 | 4-ClC₆H₄ | Et | 24 | 92 | 95 |
| 4 | 2-furyl | Et | 48 | 85 | 92 |
| 5 | c-C₆H₁₁ | Et | 48 | 88 | 90 |
Experimental Protocol
A representative experimental procedure for the organocatalytic asymmetric [3+2] cycloaddition is as follows:
To a solution of the nitroolefin (1.0 equiv) and the cinchona alkaloid-derived catalyst (10 mol %) in a suitable solvent (e.g., toluene) at the specified temperature is added the isocyanoester (1.2 equiv). The reaction mixture is stirred for the indicated time until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired dihydropyrrole.
Catalytic Cycle
References
- 1. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes [organic-chemistry.org]
- 2. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and practical synthesis of enantioenriched 2,3-dihydropyrroles through gold-catalyzed anti-Markovnikov hydroamination of chiral homopropargyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-Promoted Construction of Polysubstituted 2,3-Dihydropyrroles from Chalcones and β-Enamine Ketones (Esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic asymmetric formal [3+2] cycloaddition reaction of isocyanoesters to nitroolefins leading to highly optically active dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Organocatalytic asymmetric formal [3 + 2] cycloaddition reaction of isocyanoacetates with saccharin-derived 1-azadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-benzyl-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-benzyl-3,4-dihydro-2H-pyrrole is critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, based on information from safety data sheets (SDS) provided by chemical suppliers. Adherence to these procedures is essential for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, with potential routes of exposure including ingestion, inhalation, and skin or eye contact.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Toxic/Harmful if Swallowed: Can be toxic or harmful if ingested.
-
Irritant: Causes skin and serious eye irritation.[2]
-
Suspected Mutagen and Carcinogen: May be suspected of causing genetic defects and cancer.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety classifications and disposal recommendations for this compound.
| Hazard Classification | GHS Hazard Statement | Personal Protective Equipment (PPE) | Disposal Recommendation |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Chemical-resistant gloves, protective clothing, eye protection (goggles), face shield | Dispose of as hazardous waste. Do not empty into drains or sewers.[1] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed / H302: Harmful if swallowed | Wear protective gloves, clothing, and eye/face protection. Do not eat, drink or smoke when using this product. | Dispose of contents/container to an approved waste disposal plant. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye and face protection. | Rinse cautiously with water for several minutes if contact occurs. Dispose of contaminated materials as hazardous waste. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Follow all local, state, and federal regulations for hazardous waste disposal. |
| Carcinogenicity | H350: May cause cancer | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Follow all local, state, and federal regulations for hazardous waste disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following steps provide a detailed methodology for its proper disposal.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Ventilation: All handling and preparation for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, absorbent materials, and contaminated PPE, must also be collected in the designated hazardous waste container.
3. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of waste.
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1]
Important Considerations:
-
Spill Management: In the event of a spill, evacuate the area and prevent access. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste. Do not allow the spill to enter drains or waterways.[1][3]
-
Do Not Dispose in Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1] This can lead to environmental contamination and may be a violation of regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-benzyl-3,4-dihydro-2H-pyrrole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-benzyl-3,4-dihydro-2H-pyrrole. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Hazard Summary:
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[1][3]. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and irritation[1][3]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent accidental skin exposure[4]. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A respirator may be necessary if vapors or mists are generated. | To avoid inhalation of potentially harmful vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Work with this chemical in a well-ventilated area, preferably within a chemical fume hood[4].
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not eat, drink, or smoke in areas where this chemical is handled[1][5].
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Wash hands thoroughly after handling[1].
Spill and Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways[4].
-
Contaminated materials should be treated as hazardous waste and disposed of by a licensed waste disposal company[1].
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
